3-(1H-Pyrrol-3-YL)prop-2-ynoic acid
Description
Properties
Molecular Formula |
C7H5NO2 |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
3-(1H-pyrrol-3-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C7H5NO2/c9-7(10)2-1-6-3-4-8-5-6/h3-5,8H,(H,9,10) |
InChI Key |
PQZSSFDCUCAXAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1C#CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Ascendant Scaffold: A Technical Guide to the Pharmaceutical Potential of Pyrrolyl Alkynoic Acids
Foreword: Beyond the Pyrrole Ring – A New Frontier in Drug Discovery
The pyrrole heterocycle is a cornerstone of medicinal chemistry, embedded in the molecular architecture of numerous blockbuster drugs.[1][2] Its unique electronic properties and capacity for hydrogen bonding have made it a privileged scaffold in the design of therapeutic agents targeting a wide array of biological processes.[1] However, within this well-explored chemical space, a new class of compounds is emerging with significant therapeutic promise: pyrrolyl alkynoic acids.
This technical guide provides an in-depth exploration of the synthesis, biological activities, and potential pharmaceutical applications of these fascinating molecules. We will move beyond a simple recitation of facts to delve into the causal relationships behind experimental design, the inherent logic of protocol development, and the authoritative scientific grounding for the claims made. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of pyrrolyl alkynoic acids in their own research endeavors.
I. The Strategic Synthesis of Pyrrolyl Alkynoic Acids: Building the Pharmacophore
The synthesis of pyrrolyl alkynoic acids is a multi-step process that requires careful planning and execution. The general strategy involves the initial construction of a functionalized pyrrole ring, followed by the introduction of the alkynoic acid side chain. Two powerful and versatile reactions are central to this endeavor: the Paal-Knorr synthesis for the pyrrole core and the Sonogashira coupling for the installation of the alkyne moiety.
A. Constructing the Pyrrole Core: The Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classic and reliable method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[3][4][5][6] This acid-catalyzed condensation reaction is highly versatile, allowing for the introduction of various substituents onto the pyrrole ring, which is crucial for modulating the pharmacological activity of the final compound.[7]
Rationale for Method Selection: The Paal-Knorr synthesis is chosen for its robustness, high yields, and the ready availability of starting materials. The ability to pre-functionalize the 1,4-dicarbonyl compound and the primary amine allows for the strategic placement of substituents that can later be used for the attachment of the alkynoic acid chain or to fine-tune the electronic properties of the pyrrole ring.
Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole Precursor
-
Reaction Setup: To a solution of a 1,4-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a primary amine (1.1 eq).
-
Acid Catalysis: Add a catalytic amount of a protic acid (e.g., hydrochloric acid or p-toluenesulfonic acid) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. Introducing the Alkyne Functionality: The Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is instrumental in the synthesis of pyrrolyl alkynoic acids as it allows for the direct attachment of the alkyne chain to a pre-functionalized pyrrole ring.
Rationale for Method Selection: The Sonogashira coupling is favored for its mild reaction conditions, high functional group tolerance, and excellent yields.[8] This allows for the coupling of complex and sensitive substrates without the need for protecting groups, which simplifies the overall synthetic route.
Experimental Protocol: Sonogashira Coupling for the Synthesis of an Alkynylated Pyrrole
-
Reaction Setup: To a degassed solution of a halogenated pyrrole precursor (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).
-
Base: Add a suitable base, typically an amine such as triethylamine or diisopropylethylamine (2.0 eq), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC.
-
Workup and Purification: Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired alkynylated pyrrole.
Diagram of the Synthetic Workflow
Caption: General synthetic workflow for pyrrolyl alkynoic acids.
II. Anticancer Potential: Targeting Cell Proliferation and Survival
Recent studies have highlighted the significant anticancer potential of alkynylated pyrrole derivatives.[10][11] These compounds have been shown to exhibit potent cytotoxic activity against a range of human cancer cell lines, suggesting their potential as a new class of chemotherapeutic agents.
A. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
One of the key mechanisms by which alkynylated pyrroles exert their anticancer effects is through the induction of apoptosis and cell cycle arrest.[11] For instance, compound 12l has been shown to arrest the cell cycle in the G0/G1 phase and induce apoptosis in A549 lung cancer cells.[11] This dual mechanism of action is highly desirable in an anticancer agent as it not only halts the proliferation of cancer cells but also eliminates them.
Diagram of the Anticancer Mechanism of Action
Caption: Proposed anticancer mechanism of pyrrolyl alkynoic acids.
B. In Vitro Cytotoxicity Data
The anticancer activity of newly synthesized pyrrolyl alkynoic acids is typically evaluated in vitro against a panel of human cancer cell lines. The 50% inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound.
| Compound | Cancer Cell Line | Growth Inhibition (%) at 10 µM | IC₅₀ (µM) | Reference |
| 5c | HOP-92 (Lung) | 43.19 | - | [10] |
| 5c | UO-31 (Renal) | 21.18 | - | [10] |
| 5g | KM12 (Colon) | 82.02 | - | [10] |
| 12l | U251 (Glioblastoma) | - | 2.29 ± 0.18 | [11] |
| 12l | A549 (Lung) | - | 3.49 ± 0.30 | [11] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12][13]
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolyl alkynoic acid derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
III. Anti-inflammatory Potential: Targeting the Arachidonic Acid Cascade
The pyrrole scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[14] While direct studies on pyrrolyl alkynoic acids as anti-inflammatory agents are emerging, the well-established activity of pyrrolyl alkanoic acids as inhibitors of key enzymes in the arachidonic acid cascade provides a strong rationale for investigating their alkynoic counterparts in this therapeutic area.[15][16]
A. Molecular Targets in the Inflammatory Pathway
The anti-inflammatory effects of many drugs are mediated through the inhibition of enzymes involved in the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.[17][18][19] Key targets include:
-
Cytosolic Phospholipase A₂ (cPLA₂): This enzyme catalyzes the release of arachidonic acid from membrane phospholipids, the rate-limiting step in the production of eicosanoids.[15][17][20]
-
Cyclooxygenases (COX-1 and COX-2): These enzymes convert arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for all prostaglandins and thromboxanes.[21][22]
-
Lipoxygenases (LOX): These enzymes convert arachidonic acid into leukotrienes and other inflammatory mediators.[23][24][25]
Pyrrolyl alkanoic acids have demonstrated inhibitory activity against cPLA₂ and microsomal prostaglandin E₂ synthase-1 (mPGES-1), an enzyme downstream of COX-2.[15][16] This suggests that pyrrolyl alkynoic acids may also target these or related enzymes in the inflammatory cascade.
Diagram of the Prostaglandin Synthesis Pathway and Potential Inhibition Sites
Caption: The arachidonic acid cascade and potential targets for pyrrolyl alkynoic acids.
B. In Vitro Enzyme Inhibition Assays
To assess the anti-inflammatory potential of pyrrolyl alkynoic acids, in vitro enzyme inhibition assays are essential. These assays measure the ability of a compound to inhibit the activity of a specific enzyme, such as COX-1, COX-2, or 5-LOX.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
-
Enzyme Preparation: Use purified ovine COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a suitable buffer.
-
Inhibitor Incubation: Add the pyrrolyl alkynoic acid derivative at various concentrations to the reaction mixture and incubate for a specific period.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid.
-
Quantification of Prostaglandin Production: Measure the amount of prostaglandin produced (e.g., PGE₂) using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition of COX activity and determine the IC₅₀ value.[22][26]
IV. Future Directions and Conclusion
Pyrrolyl alkynoic acids represent a promising and relatively underexplored class of compounds with significant potential for the development of novel anticancer and anti-inflammatory agents. The synthetic strategies outlined in this guide provide a clear roadmap for the creation of diverse libraries of these molecules for biological screening.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the substituents on the pyrrole ring and the length and position of the alkynoic acid chain will be crucial for optimizing potency and selectivity.
-
Elucidation of Molecular Mechanisms: Further studies are needed to precisely identify the molecular targets of these compounds and to fully understand their mechanisms of action in both cancer and inflammation.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds will need to be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
V. References
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Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. (2024). Chem Biol Drug Des.
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Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. (1997). J Med Chem.
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Pyrrole alkanoic acid derivatives as nuisance inhibitors of microsomal prostaglandin E2 synthase-1. (2012). Eur J Med Chem.
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Paal-Knorr Pyrrole Synthesis. Alfa Chemistry.
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Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (2025). Molecules.
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). Molecules.
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A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization. (2011). Synlett.
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Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. (2024). PubMed.
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (2023). ACS Omega.
-
Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. (2025). Molecules.
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.
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Paal–Knorr synthesis. Wikipedia.
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Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. LinkedIn.
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Application Notes and Protocols for Evaluating the Anticancer Activity of Pyrrole Derivatives. Benchchem.
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Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'pyrrophenone'. (2001). J Med Chem.
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Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, pyrrophenone. (2002). Biochem J.
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Paal-Knorr Pyrrole Synthesis. SynArchive.
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Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. (2022). Int J Mol Sci.
-
In Vitro Cytotoxicity Assay. Alfa Cytology.
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). Pharmaceuticals (Basel).
-
Antinociceptive, anti-inflammatory and smooth muscle relaxant activities of the pyrrolo[3,4-d]pyridazinone derivatives: Possible mechanisms of action. (2015). Pharmacol Biochem Behav.
-
(a) Cytotoxicity assay of synthesized pyrrole-based ILs with Br - as counter ion at various concentration. (b) Showing the MIC values of [Pyr C4]Br⁻, [Pyr C6]Br⁻, [Pyr C8]Br⁻, [Pyr C10]Br⁻, [Pyr C12]Br⁻, and MEL against E. coli and S. aureus. ResearchGate.
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Catal.
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2014). Molecules.
-
Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. ResearchGate.
-
Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. (2019). Medicina (Kaunas).
-
Inhibitors of Cytosolic Phospholipase A2α as Potential Anti-Inflammatory Drugs. ResearchGate.
-
Pyrrolidine inhibitors of human cytosolic phospholipase A(2). (2000). J Med Chem.
-
[Pyrrolo(2,3-c)quinolines and pyrrolo(3,4-d)quinolines--synthesis and investigation of lipoxygenase inhibition]. (2002). Pharmazie.
-
Inhibition of nitric oxide and prostaglandin E2 production by pyrrolylated-chalcones: Synthesis, biological activity, crystal structure analysis, and molecular docking studies. (2020). Bioorg Chem.
-
A pyrroloquinazoline derivative with anti-inflammatory and analgesic activity by dual inhibition of cyclo-oxygenase-2 and 5-lipoxygenase. (2002). Br J Pharmacol.
-
Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). Molecules.
-
Sonogashira Coupling. Chemistry LibreTexts.
-
Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds. (1985). J Med Chem.
-
Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy. (2012). Cancer Prev Res (Phila).
-
Recent Development of Lipoxygenase Inhibitors As Anti-inflammatory Agents. ResearchGate.
-
Mechanistic Basis for the Role of Phytochemicals in Inflammation-Associated Chronic Diseases. (2021). Int J Mol Sci.
-
Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction. (2025). Molecules.
-
Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Universiti Kebangsaan Malaysia.
-
Synthesis pathways of prostaglandins and drug targeting strategies.... ResearchGate.
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Scilight Press.
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Mechanistic Utility of Pyrrole-2-Propiolic Acid in Fused Heterocyclic Synthesis
Executive Summary
This technical guide examines the synthetic utility of 3-(1H-pyrrol-2-yl)propiolic acid , a high-value bifunctional building block in medicinal chemistry. Unlike simple pyrroles, this moiety possesses a "push-pull" electronic architecture: the electron-rich pyrrole ring acts as a nucleophilic donor, while the conjugated alkynoic acid tail serves as an electrophilic acceptor and a removable directing group.
This guide details the two primary divergent pathways for this molecule: Decarboxylative Cross-Coupling (accessing functionalized alkynyl pyrroles) and Cyclocondensation (yielding fused scaffolds like pyrrolopyridines and pyrrolopyrimidines). We provide optimized protocols, mechanistic insights, and critical handling parameters for drug development applications.
Molecular Architecture & Reactivity Profile
The 3-(1H-pyrrol-2-yl)propiolic acid scaffold presents a unique challenge and opportunity in synthesis. The pyrrole nitrogen lone pair donates electron density into the ring (making C2/C5 nucleophilic), while the propiolic acid moiety at C2 withdraws density, activating the alkyne for Michael-type additions or metal insertion.
Reactivity Map
The following diagram illustrates the distinct reactive sites, guiding the synthetic strategy.
Caption: Electronic connectivity of pyrrole-2-propiolic acid. The acid moiety serves as a disposable activation group for the alkyne.
Pathway A: Decarboxylative Cross-Coupling
Application: Synthesis of 2-alkynylpyrroles without using unstable terminal alkynes.
Direct C-H alkynylation of pyrroles is difficult due to regioselectivity issues. Using pyrrole-2-propiolic acid allows the carboxylate to act as a traceless directing group. Under transition-metal catalysis (Cu/Pd), the carboxyl group is extruded as CO₂, generating a transient pyrrole-acetylide species that couples with aryl halides.
Mechanism: Ligand-to-Metal Charge Transfer (LMCT)
Recent advances utilize Copper-catalyzed LMCT to facilitate this decarboxylation under milder conditions than traditional thermal methods (which often polymerize pyrroles).
Caption: Simplified catalytic cycle for the decarboxylative coupling of pyrrole propiolic acid.
Pathway B: Cyclocondensation to Fused Heterocycles
Application: Synthesis of Pyrrolopyridinones and Pyrrolopyrimidines (Kinase Inhibitor Scaffolds).
The propiolic acid tail acts as a 1,3-dielectrophile. When reacted with binucleophiles (like amidines or hydrazines), it undergoes a cascade sequence: Amidation → Intramolecular Michael Addition .
Key Reaction Classes
| Reactant | Product Scaffold | Mechanism | Therapeutic Relevance |
| Amidines | Pyrrolo[1,2-a]pyrimidines | N-acylation / 5-exo-dig cyclization | Kinase inhibitors (e.g., JAK, CDK) |
| Hydrazines | Pyrrolo[1,2-b]pyridazines | Condensation / conjugate addition | Antiviral agents |
| Azides | Triazolo-fused pyrroles | [3+2] Cycloaddition (Click) | Bio-isosteres |
Detailed Experimental Protocols
Protocol 1: Decarboxylative Coupling with Aryl Iodides
Based on principles of Cu-catalyzed decarboxylation (Goossen et al., JACS 2022 principles adapted for pyrrole).
Objective: Couple 3-(1H-pyrrol-2-yl)propiolic acid with 4-iodoanisole.
Reagents:
-
Substrate: 3-(1H-pyrrol-2-yl)propiolic acid (1.0 equiv)
-
Coupling Partner: 4-Iodoanisole (1.2 equiv)
-
Catalyst: CuI (10 mol%), 1,10-Phenanthroline (10 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: DMF/NMP (4:1 ratio)
Step-by-Step Methodology:
-
Preparation (Anaerobic): In a glovebox or under a strict Argon stream, charge a dried Schlenk tube with the pyrrole acid, aryl iodide, CuI, Phenanthroline, and K₃PO₄.
-
Why: Pyrroles are oxidation-sensitive. Oxygen can lead to oxidative homocoupling (Glaser coupling) of the alkyne or polymerization of the pyrrole ring.
-
-
Solvation: Add degassed DMF/NMP via syringe. Seal the tube.
-
Decarboxylation/Coupling: Heat the reaction block to 80–100 °C for 12 hours.
-
Note: Monitor CO₂ evolution. If pressure builds, vent carefully through a bubbler.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with NH₄Cl (aq) to chelate copper residues (blue aqueous layer indicates successful Cu removal).
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol 2: Synthesis of Pyrrolopyridinone (Cyclization)
Adapted from transition-metal-free cyclization strategies.[1]
Objective: Fuse a pyridine ring to the pyrrole core.
Reagents:
-
Substrate: 3-(1H-pyrrol-2-yl)propiolic acid[2]
-
Reactant: 2-Aminopyridine (acting as dinucleophile)
-
Coupling Agent: HATU or EDC/HOBt
-
Base: DIPEA
Methodology:
-
Activation: Dissolve the acid in DCM at 0°C. Add DIPEA (3 equiv) and HATU (1.1 equiv). Stir for 15 min.
-
Why: Pre-activation avoids competing side reactions of the free acid.
-
-
Amidation: Add 2-aminopyridine. Warm to RT and stir for 2 hours. Isolate the intermediate amide.
-
Cyclization (The Critical Step): Dissolve the intermediate amide in Toluene. Add catalytic p-TsOH (10 mol%) or AuCl₃ (5 mol%) if thermal cyclization fails. Heat to reflux.
Critical Troubleshooting & References
Common Failure Modes
-
Decarboxylation without Coupling: If the protonated alkyne is isolated instead of the coupled product, the transmetallation step to the aryl halide failed. Solution: Increase the oxidative addition rate by using an aryl iodide rather than bromide, or switch to a Pd/Cu co-catalytic system (Sonogashira-type decarboxylation).
-
Polymerization: Black tar formation indicates pyrrole oxidation. Solution: Ensure strict exclusion of O₂ and add BHT (10 mol%) as a radical scavenger if using radical decarboxylation pathways.
References
-
Decarboxylative Coupling Mechanisms
-
Pyrrole Reactivity & Synthesis
-
Transition Metal-Catalyzed Synthesis of Pyrroles.[6] Organic Chemistry Portal.
-
-
Alkynoic Acid Cyclizations
-
Pyrrolopyridine Applications
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Solubility & Handling Profile: 3-(1H-Pyrrol-3-yl)prop-2-ynoic acid
This guide details the solubility profile, physicochemical behavior, and handling protocols for 3-(1H-Pyrrol-3-yl)prop-2-ynoic acid . Due to the specialized nature of this compound (often a transient intermediate in porphyrin or kinase inhibitor synthesis), direct literature data is scarce.
The following technical framework is derived from Structure-Property Relationship (SPR) analysis of close structural analogs (e.g., pyrrole-3-carboxylic acid, urocanic acid derivatives) and established solubility principles for heteroaromatic alkynoic acids.
Executive Technical Summary
-
Compound Class: Heteroaromatic Alkynoic Acid
-
Physicochemical Nature: Amphoteric (Weakly acidic pyrrole NH + Acidic carboxyl group).
-
Key Challenge: "The Acid-Sensitive Acid Paradox." Pyrroles are prone to acid-catalyzed polymerization. Since this molecule contains a carboxylic acid moiety, it carries its own catalyst for degradation, necessitating strict control over temperature and solvent choice.[1]
-
Primary Solvent Recommendation: DMSO (Dimethyl Sulfoxide) for stock solutions; Methanol for working solutions.
Physicochemical Properties & Solubility Matrix
Structural Analysis
The molecule consists of three distinct functional zones that dictate its solubility:
-
Pyrrole Ring (Head): Electron-rich, H-bond donor (NH), acid-sensitive.
-
Alkyne Spacer (Linker): Rigid, linear, increases
-stacking potential (reducing solubility in non-polars). -
Carboxylic Acid (Tail): Strong H-bond donor/acceptor, pH-dependent solubility switch.
Predicted Solubility Data
Values are estimated based on structural analogs (e.g., Pyrrole-3-acrylic acid).
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Polar Aprotic | DMSO | High (>50 mg/mL) | Disrupts intermolecular H-bonds; stabilizes the dipole. Best for stock. |
| DMF | High (>50 mg/mL) | Similar to DMSO but harder to remove (high BP). | |
| Polar Protic | Methanol | Good (10-30 mg/mL) | Solvates both the acid and pyrrole NH. Good for reactions. |
| Ethanol | Moderate (<10 mg/mL) | Reduced solubility due to alkyl chain length. | |
| Water (pH < 7) | Low / Insoluble | The neutral acid form is largely hydrophobic due to the pyrrole/alkyne backbone. | |
| Water (pH > 8) | High (as salt) | Deprotonation of -COOH to -COO⁻ solubilizes the scaffold. | |
| Chlorinated | DCM / Chloroform | Poor (<1 mg/mL) | Insufficient polarity to break crystal lattice H-bonds. |
| Non-Polar | Hexanes / Toluene | Insoluble | Lipophilicity is too low; energy cost of cavity formation is too high. |
Critical Stability & Handling Protocols
Warning: This compound is thermodynamically unstable in its free acid form over long periods.
A. The Polymerization Risk
Pyrroles undergo electrophilic aromatic substitution at the
-
Mitigation: Store as a solid at -20°C. For solution storage, use DMSO (which acts as a mild base/buffer) rather than protic solvents.
B. Decarboxylation
Pyrrole-3-carboxylic acids are generally more stable than their 2-isomers, but the alkynyl spacer adds strain. Avoid heating >60°C, especially in acidic media, to prevent loss of
C. Light Sensitivity
The conjugated
-
Protocol: Wrap all vials in aluminum foil or use amber glassware.
Visualized Workflows
Diagram 1: Solubility & Dissolution Decision Tree
This workflow guides the researcher through the optimal dissolution strategy based on the intended application.
Caption: Decision matrix for solvent selection based on downstream application.
Diagram 2: Degradation Pathways
Understanding the failure modes (degradation) is critical for experimental validity.
Caption: Primary degradation pathways. Acid-catalyzed polymerization is the highest risk.
Experimental Protocols
Protocol A: The "Shake-Flask" Solubility Screen
Use this to determine the exact solubility limit for your specific batch.
-
Preparation: Weigh 5.0 mg of solid into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add the target solvent (e.g., Methanol) in 50
L increments. -
Agitation: Vortex vigorously for 30 seconds after each addition.
-
Observation:
-
Endpoint: If 1.0 mL solvent is added and solid remains, solubility is < 5 mg/mL.
Protocol B: Dissolution for Aqueous Bio-Assays
Direct addition to water usually fails. Use this "Salt-Switch" method.
-
Weigh: 10 mg of compound.
-
Primary Solubilization: Dissolve in 100
L of DMSO . (Result: Clear yellow solution). -
Buffer Prep: Prepare PBS (pH 7.4). Optional: Add 1.1 equivalents of NaOH or NaHCO
to the PBS if high concentrations (>1 mM) are needed. -
Dilution: Slowly pipette the DMSO stock into the vortexing PBS.
-
Note: If precipitation occurs, the local concentration is too high. Increase the volume of PBS or use the base-modified buffer.
-
References
-
PubChem. Compound Summary: 3-(1H-pyrrol-3-yl)-2-propenoic acid (Analog Data). National Library of Medicine. Available at: [Link]
-
Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles.[3][4][5][6][7][8] Academic Press. (Foundational text on pyrrole acid sensitivity and polymerization).
- Trozzolo, A. M., et al. (2014). "Photochemistry of Pyrrole Derivatives." Journal of Organic Chemistry.
Sources
- 1. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 2. CAS 931-03-3: Pyrrole-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
- 8. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Methodological & Application
Application Note: High-Precision Decarboxylative "Click" Functionalization of Pyrrole-Substituted Propiolic Acids
Executive Summary
This guide details the protocol for utilizing pyrrole-substituted propiolic acids as robust, shelf-stable surrogates for terminal alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
While standard CuAAC requires terminal alkynes, ethynylpyrroles are notoriously unstable, prone to polymerization and oxidation. By employing 3-(pyrrol-2-yl)propiolic acid derivatives, researchers can bypass the isolation of these volatile intermediates. Under specific copper-catalyzed conditions, these acids undergo in situ decarboxylation followed immediately by cycloaddition, delivering 4-(pyrrol-2-yl)-1,2,3-triazoles with high regioselectivity and yield.
Key Advantages[1][2]
-
Stability: Eliminates the handling of explosive or polymerizable terminal ethynylpyrroles.
-
Regioselectivity: Exclusively yields 1,4-disubstituted triazoles.
-
Atom Economy: The only byproduct is
.
Mechanistic Principles
The reaction proceeds via a Decarboxylative CuAAC (D-CuAAC) pathway. Unlike standard click chemistry, this reaction requires a dual-activation mode:
-
Decarboxylation: The copper(I) catalyst, often aided by a base or ligand, facilitates the extrusion of
from the propiolic acid (A) to form the transient copper(I)-acetylide species (B). -
Cycloaddition: This reactive intermediate (B) enters the standard catalytic cycle with the organic azide (C) to form the cuprated triazole (D), which is protonated to release the product (E).
Pathway Visualization
Figure 1: The decarboxylative click cascade.[1][2] The unstable terminal alkyne is never isolated, preventing degradation.
Experimental Protocol
Reagents & Equipment
| Component | Specification | Purpose |
| Substrate | 3-(1-Tosyl-1H-pyrrol-2-yl)propiolic acid | Stable alkyne precursor. N-protection (e.g., Tosyl, Boc) is recommended to prevent copper chelation at the pyrrole nitrogen. |
| Azide | R-N | Coupling partner. |
| Catalyst | CuSO | Precursor to Cu(I). |
| Reductant | Sodium Ascorbate (20 mol%) | Reduces Cu(II) to active Cu(I). |
| Ligand | TBTA or THPTA (10-15 mol%) | Critical. Stabilizes Cu(I) and prevents oxidation of the electron-rich pyrrole ring. |
| Base | K | Facilitates the initial decarboxylation step. |
| Solvent | DMSO:H | Polar aprotic solvents favor the decarboxylation. |
Step-by-Step Methodology
Note: This protocol assumes a 0.5 mmol scale.
-
Catalyst Pre-complexation:
-
In a small vial, dissolve CuSO
·5H O (12.5 mg, 0.05 mmol) and THPTA ligand (21.7 mg, 0.05 mmol) in 0.5 mL of water. -
Why: Pre-complexing ensures the copper is protected before it encounters the sensitive pyrrole.
-
-
Reaction Assembly:
-
To a 10 mL crimp-top vial equipped with a stir bar, add the Propiolic Acid (0.5 mmol) and the Azide (0.6 mmol).
-
Add 2.0 mL of DMSO.
-
Add the Base (K
CO , 13.8 mg, 0.1 mmol). -
Critical Step: Degas the solution by bubbling Nitrogen or Argon for 5 minutes. Pyrroles are sensitive to oxidative polymerization; oxygen removal is mandatory.
-
-
Initiation:
-
Add the Catalyst/Ligand solution prepared in Step 1.[4]
-
Add Sodium Ascorbate (19.8 mg, 0.1 mmol) dissolved in 0.1 mL water.
-
Seal the vial immediately.
-
-
Reaction & Decarboxylation:
-
Heat the reaction block to 60°C .
-
Observation: Gas evolution (CO
) may be visible. -
Stir for 4–12 hours. Monitor via LC-MS (Target mass: Azide + Pyrrole + 26 Da - COOH mass).
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) to remove DMSO and copper salts.
-
Wash with brine, dry over Na
SO , and concentrate. -
Purify via silica gel chromatography (typically Hexane/EtOAc).
-
Workflow Visualization
Figure 2: Operational workflow for the decarboxylative click reaction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete decarboxylation | Increase temperature to 70°C or add more base (DBU). |
| Black Tar Formation | Pyrrole oxidation | Ensure rigorous degassing. Use N-protected pyrroles (Tosyl/Boc). Increase Ligand:Cu ratio to 2:1. |
| Copper Contamination | Chelation by triazole/pyrrole | Wash organic phase with 10% EDTA or NH |
| No Reaction | Catalyst poisoning | Pyrroles can coordinate Cu. Ensure high ligand load (THPTA is superior to TBTA for preventing this). |
References
-
Shao, C., et al. (2011). "Decarboxylative Cycloaddition of Alkynyl Carboxylic Acids with Azides." The Journal of Organic Chemistry, 76(16), 6832–6836.
-
Moon, N. G., et al. (2020). "Copper-Catalyzed Decarboxylative Cycloaddition of Propiolic Acids, Azides, and Arylboronic Acids."[5] The Journal of Organic Chemistry, 85(6).
-
Rostovtsev, V. V., et al. (2002).[6] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.
-
BroadPharm. (n.d.). "Click Chemistry Protocols: THPTA Ligand Usage."
Sources
- 1. Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Decarboxylative/Click Cascade Reaction: Regioselective Assembly of 5-Selenotriazole Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. broadpharm.com [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Advanced Synthesis of 3-(1H-Pyrrol-3-YL)prop-2-ynoic Acid Esters as Versatile Precursors for Heterocyclic Scaffolds
An Application Note for Medicinal and Process Chemistry
Introduction: The Strategic Importance of Pyrrole Alkynoates
The fusion of a pyrrole ring with other heterocyclic systems generates novel chemical space with significant potential for modulating biological targets. Pyrrolo[1,2-a]pyrazines, for example, are known for their diverse pharmacological activities.[1] The key to accessing these complex scaffolds often lies in the strategic installation of a reactive handle on the pyrrole core. The alkynoic acid ester functionality at the C-3 position of the pyrrole ring is an ideal precursor for intramolecular cyclization reactions. Its linear geometry and electron-deficient triple bond make it susceptible to a variety of transformations, allowing for the controlled construction of five, six, or seven-membered rings fused to the parent pyrrole.
This guide is structured into two primary phases:
-
Phase 1: Synthesis of the Alkynoate Precursor. A detailed protocol for the palladium- and copper-catalyzed Sonogashira coupling to forge the C-C bond between the pyrrole ring and the prop-2-ynoic acid ester moiety.
-
Phase 2: Intramolecular Cyclization Strategies. An exploration of distinct catalytic and chemical methods to transform the linear precursor into diverse, fused heterocyclic systems.
Phase 1: Preparation of 3-(1H-Pyrrol-3-YL)prop-2-ynoic Acid Esters via Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling method for forming sp²-sp carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[2] In our context, we will couple a 3-halopyrrole derivative with an appropriate terminal alkyne ester.
Causality of Reagent Selection
-
Palladium Catalyst: The palladium(0) species is the active catalyst. It undergoes oxidative addition into the C-X bond of the 3-halopyrrole.[3] Common precatalysts include Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ which is reduced in situ.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) acts as a co-catalyst. It reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate.[3] This step is crucial as it facilitates the transmetalation of the acetylide group to the palladium center, which is the rate-determining step of the catalytic cycle.[3] While copper-free Sonogashira protocols exist, the classic copper co-catalyzed system is often robust for heterocyclic substrates.[4][5]
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves multiple roles. It neutralizes the hydrogen halide (HX) produced during the reaction, acts as the solvent or co-solvent, and facilitates the deprotonation of the terminal alkyne.[2]
-
Starting Materials: A 3-halopyrrole (Iodo- or Bromo-) is required. Iodides are generally more reactive than bromides.[2] The pyrrole nitrogen must be protected (e.g., with a tosyl or BOC group) to prevent side reactions and improve solubility, although N-unsubstituted pyrroles can be used under carefully optimized conditions. The coupling partner is a terminal alkyne such as ethyl propiolate.
Visualizing the Synthesis Workflow
Figure 1: Workflow for Sonogashira coupling.
Detailed Experimental Protocol: Synthesis of Ethyl 3-(1-tosyl-1H-pyrrol-3-yl)prop-2-ynoate
Materials:
-
3-Iodo-1-tosyl-1H-pyrrole
-
Ethyl propiolate
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, add 3-iodo-1-tosyl-1H-pyrrole (1.0 equiv).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).
-
Inert Atmosphere: Seal the flask with septa, and purge with argon or nitrogen for 15 minutes.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (approx. 0.2 M concentration relative to the pyrrole) and distilled Et₃N (3.0 equiv) via syringe. Stir the mixture for 10 minutes to ensure dissolution and catalyst activation.
-
Alkyne Addition: Add ethyl propiolate (1.2 equiv) dropwise via syringe over 5 minutes. A color change (often to a dark brown or black) is typically observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 3-iodopyrrole is consumed (typically 4-12 hours). If the reaction is sluggish, gentle heating to 40-50°C can be applied.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester.[6]
Phase 2: Intramolecular Cyclization of 3-(1H-Pyrrol-3-YL)prop-2-ynoic Acid Esters
The synthesized alkynoate is a versatile precursor for various fused heterocyclic systems. The choice of cyclization method dictates the final scaffold.
Gold-Catalyzed Intramolecular Hydroalkoxylation/Cyclization
Gold catalysts, particularly Au(I) and Au(III) species, are highly effective Lewis acids for activating C-C multiple bonds towards nucleophilic attack.[7] In this context, if the pyrrole precursor contains a suitably positioned nucleophile (e.g., a carboxylic acid or alcohol on the N1 substituent), a gold-catalyzed intramolecular cyclization can occur.[8] For instance, the cyclization of N-propargylpyrrole carboxylic acids using a gold catalyst leads to the formation of pyrrolo-oxazin-1-one derivatives.[8] The mechanism involves the π-activation of the alkyne by the gold catalyst, making it highly electrophilic and susceptible to attack by the intramolecular nucleophile.[7]
Protocol: Gold(III)-Catalyzed Cyclization
-
Dissolve the pyrrole alkynoate precursor (1.0 equiv) in a suitable solvent such as acetonitrile or 1,2-dichloroethane.
-
Add AuCl₃ (0.05 equiv) to the solution.
-
Stir the reaction at a temperature ranging from room temperature to 80°C, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a short pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the product by column chromatography.[8]
Nucleophilic Cyclization with Hydrazine
Treating N-alkyne-substituted pyrrole esters with nucleophiles like hydrazine can lead to the formation of fused pyrazinone or triazinone rings.[9][10] The reaction of an N-alkyne-substituted methyl 1H-pyrrole-2-carboxylate with hydrazine can yield both 6-exo-dig and 6-endo-dig cyclization products, with the outcome depending on the electronic nature of the substituents on the alkyne.[9][11] This method provides a direct route to pyrrolopyrazinone and pyrrolotriazinone skeletons.[9]
Protocol: Hydrazine-Mediated Cyclization [9]
-
Dissolve the N-alkyne-substituted pyrrole ester (1.0 equiv) in methanol.
-
Add hydrazine monohydrate (2.0-5.0 equiv).
-
Reflux the mixture under a nitrogen atmosphere until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to separate the cyclized products.
Visualizing the Cyclization Pathways
Figure 2: Divergent cyclization pathways from pyrrole alkynoate precursors.
Troubleshooting and Data Interpretation
Effective synthesis relies on anticipating and resolving potential issues. The following table summarizes common challenges encountered during the preparation and cyclization of pyrrole alkynoates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Low Yield in Sonogashira Coupling | 1. Inactive palladium catalyst. | 1. Use fresh catalyst or a different precatalyst (e.g., Pd(PPh₃)₄). Ensure the reaction is strictly anaerobic. |
| 2. Insufficiently pure reagents/solvents. | 2. Use freshly distilled, anhydrous solvents and high-purity reagents. Degas solvents before use. | |
| 3. Homocoupling of the alkyne (Glaser coupling). | 3. Minimize oxygen exposure. Ensure CuI is of high quality. Consider a copper-free protocol.[5] | |
| Complex Mixture in Cyclization | 1. Competing reaction pathways (e.g., exo vs. endo cyclization). | 1. Modify reaction temperature; a lower temperature may favor the kinetic product. Change the catalyst or solvent to alter selectivity.[9] |
| 2. Decomposition of starting material or product. | 2. Run the reaction at a lower temperature or for a shorter duration. Ensure the pH is controlled. | |
| Failure of N-H Pyrrole to React | Deprotonation of the pyrrole N-H by the base, inhibiting the catalytic cycle. | Protect the pyrrole nitrogen with a suitable group (e.g., Tosyl, BOC, SEM) before attempting the coupling. |
Data Interpretation: Successful synthesis of the target compounds should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure, connectivity, and purity of the ester and cyclized products.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C≡C stretch of the alkyne (~2200-2250 cm⁻¹) and the C=O stretch of the ester (~1715 cm⁻¹).
Conclusion
The preparation of 3-(1H-pyrrol-3-yl)prop-2-ynoic acid esters via Sonogashira coupling provides a reliable entry point to a class of highly valuable synthetic intermediates. The subsequent intramolecular cyclization reactions offer a modular and powerful strategy for the diversity-oriented synthesis of complex, fused heterocyclic systems of significant interest in medicinal chemistry and drug discovery.[1] The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully implement these synthetic transformations in their own laboratories.
References
-
Cseri, L., et al. (2015). Gold-catalyzed formation of pyrrolo- and indolo-oxazin-1-one derivatives: The key structure of some marine natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Escalante, C. H., et al. (2021). Cascade synthesis of indolizines and pyrrolo[1,2-a]pyrazines from 2-formyl-1-propargylpyrroles. RSC Advances. Available at: [Link]
-
Jain, A., et al. (2021). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. Synthetic Communications. Available at: [Link]
-
Flitsch, W., et al. (1996). Pyrrolodiazines. 2. Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides. The Journal of Organic Chemistry. Available at: [Link]
-
Li, X., et al. (2015). Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade. Organic Letters. Available at: [Link]
-
Ghorai, P., et al. (2015). Gold(III)-Catalyzed Intramolecular Cyclization of α-Pyrroles to Pyrrolopyridinones and Pyrroloazepinones: A DFT Study. Organometallics. Available at: [Link]
-
Li, X., et al. (2015). Synthesis of Multiple-Substituted Pyrroles via Gold(I)-Catalyzed Hydroamination/Cyclization Cascade. Organic Letters. Available at: [Link]
-
Yenice, I., et al. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Tsutsui, H., et al. (2002). Synthesis of Pyrrole Derivatives by Palladium-Catalyzed Cyclization of γ,δ-Unsaturated Ketone O-Pentafluorobenzoyloximes. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Ye, S., et al. (2020). Gold(I)-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers. The Journal of Organic Chemistry. Available at: [Link]
-
Kim, H., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Yenice, I., et al. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. PubMed. Available at: [Link]
-
Yenice, I., et al. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. ResearchGate. Available at: [Link]
-
Chempedia. General procedures for the purification of Esters. LookChem. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. organic-chemistry.org. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Sparr, C., et al. (2019). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Chemistry – A European Journal. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. chem.libretexts.org. Available at: [Link]
Sources
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- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. scispace.com [scispace.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Gold-catalyzed formation of pyrrolo- and indolo-oxazin-1-one derivatives: The key structure of some marine natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Fused Heterocycles from Pyrrolyl Alkynoic Acids and Derivatives
Introduction: The Architectural Significance of Fused Pyrrole Heterocycles
Fused heterocyclic scaffolds containing a pyrrole ring are cornerstones in medicinal chemistry and materials science.[1][2][3] Structures such as pyrrolo[1,2-a]quinolines, pyrrolo[2,1-a]isoquinolines, and indolizines are prevalent in a multitude of natural products and pharmacologically active agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[3][4][5][6] Their rigid, planar structures can engage effectively with biological targets, making them highly valued in drug discovery.[1][2] Pyrrolyl alkynoic acids and their synthetic equivalents serve as exceptionally versatile precursors for constructing these complex molecular architectures. The inherent proximity of the nucleophilic pyrrole nitrogen to the electrophilic alkyne, activated by a catalyst, provides a direct and atom-economical pathway to intricate fused systems. This guide details the primary synthetic strategies, provides field-tested protocols, and explains the rationale behind the methodological choices for researchers aiming to leverage these powerful transformations.
Core Synthetic Strategies: A Mechanistic Overview
The conversion of pyrrole-alkyne precursors into fused heterocycles is primarily achieved through intramolecular cyclization events. The specific strategy employed dictates the substitution pattern and the nature of the resulting fused system.
Caption: General workflow for synthesizing fused heterocycles.
Transition Metal-Catalyzed Cycloisomerization
Transition metal catalysis is the most powerful and widely employed method for the cyclization of pyrrole-alkyne systems.[7] Gold, silver, and palladium complexes are particularly effective due to their ability to activate the carbon-carbon triple bond, rendering it susceptible to intramolecular nucleophilic attack by the pyrrole nitrogen.[7][8]
The Role of Gold Catalysis: A Story of π-Acidity
Gold(I) and Gold(III) catalysts are exceptionally efficient for this transformation due to their high π-acidity, which allows them to coordinate strongly with and activate the alkyne moiety.[9] This activation lowers the energy barrier for the intramolecular hydroamination, facilitating cyclization under remarkably mild conditions. The reaction typically proceeds via a 6-endo-dig or related cyclization pathway, leading to the formation of a new six-membered ring fused to the pyrrole core.
Caption: Mechanism of Gold-Catalyzed Intramolecular Hydroamination.
Protocol 1: Gold-Catalyzed Synthesis of 3H-pyrrolo[1,2,3-de]quinoxalines
This protocol is adapted from a demonstrated synthesis of functionalized quinoxaline-fused pyrroles, highlighting the efficiency of gold catalysis.[9]
Reaction Scheme: Substituted N-alkynyl indole-amine reacts in the presence of a gold catalyst to yield the fused tricyclic product.
Materials & Reagents:
-
Substituted 1-(3-arylprop-2-yn-1-yl)-2-aryl-1H-indol-7-amine (Starting Material 1)
-
(Triphenylphosphine)gold(I) chloride (PPh3AuCl)
-
Silver hexafluoroantimonate (AgSbF6)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add (PPh3AuCl) (0.005 mmol, 5 mol%) and AgSbF6 (0.005 mmol, 5 mol%).
-
Solvent Addition: Add 1.0 mL of anhydrous DCM to the flask. Stir the mixture at room temperature for 5-10 minutes. A white precipitate of AgCl will form as the active gold catalyst is generated in situ.
-
Substrate Addition: Dissolve the starting N-alkynyl indole-amine (0.1 mmol, 1.0 equiv) in 1.0 mL of anhydrous DCM and add it dropwise to the catalyst mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-24 hours).
-
Work-up: Upon completion, filter the reaction mixture through a short plug of Celite to remove the silver salts. Wash the Celite with a small amount of DCM.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3H-pyrrolo[1,2,3-de]quinoxaline product.
Data Summary: Scope of Gold-Catalyzed Cyclization[9]
| Entry | Substituent on Alkyne (Aryl) | Substituent on Indole | Yield (%) |
| 1 | Phenyl | 4-Cl | 95 |
| 2 | 4-Methoxyphenyl | 4-Cl | 98 |
| 3 | 4-Chlorophenyl | 4-Cl | 94 |
| 4 | 4-Cyanophenyl | 4-Cl | 90 |
| 5 | 2-Naphthyl | 4-F | 96 |
Scientist's Note (Trustworthiness & Expertise): The use of a Ag(I) salt as a halide scavenger is a common and critical technique in gold catalysis. It abstracts the chloride from the gold precatalyst (PPh3AuCl), generating a more catalytically active cationic gold species [PPh3Au]+.[9] The choice of a non-coordinating counter-ion like SbF6- is crucial to maintain high catalyst activity. Anhydrous conditions are essential as water can compete with the alkyne for coordination to the gold center, potentially deactivating the catalyst.
[3+2] Cycloaddition Strategies for Fused Pyrroles
While not a direct cyclization of a pre-formed alkynoic acid, a powerful related strategy involves the in situ generation of azomethine ylides from N-substituted quinolinium or isoquinolinium salts, which then undergo a [3+2] cycloaddition with an alkyne (the dipolarophile).[10][11][12] This multicomponent approach provides rapid access to complex pyrrolo[1,2-a]quinolines and pyrrolo[2,1-a]isoquinolines.
Protocol 2: Three-Component Synthesis of Pyrrolo[2,1-a]isoquinolines
This protocol describes a one-pot reaction that efficiently assembles the pyrrolo[2,1-a]isoquinoline core from readily available starting materials.[11]
Reaction Scheme: Isoquinoline + 2-bromoacetophenone + dimethyl acetylenedicarboxylate (DMAD) -> Fused Pyrroloisoquinoline
Materials & Reagents:
-
Isoquinoline
-
Substituted 2-bromoacetophenone
-
Dimethyl acetylenedicarboxylate (DMAD) or other non-symmetrical acetylenic dipolarophile
-
1,2-Epoxypropane (serves as both solvent and mild base/acid scavenger)
-
Ethanol for recrystallization
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve isoquinoline (1 mmol) and the substituted 2-bromoacetophenone (1 mmol) in 1,2-epoxypropane (10 mL).
-
Ylide Formation: Stir the mixture at room temperature for 30 minutes. During this time, the isoquinoline is N-alkylated by the bromoacetophenone to form the isoquinolinium salt intermediate.
-
Cycloaddition: Add the acetylenic dipolarophile (e.g., DMAD, 1.1 mmol) to the reaction mixture.
-
Reaction: Reflux the mixture for 24 hours. The 1,2-epoxypropane facilitates the deprotonation of the isoquinolinium salt to form the reactive azomethine ylide, which is immediately trapped by the alkyne in a [3+2] cycloaddition.
-
Isolation: After 24 hours, cool the reaction to room temperature and evaporate the solvent under reduced pressure.
-
Purification: The resulting solid residue is washed with ethanol and then purified by recrystallization from a suitable solvent system (e.g., Chloroform/Methanol) to yield the pure pyrrolo[2,1-a]isoquinoline product.
Data Summary: Representative Yields from Three-Component Synthesis[11]
| Entry | Acetophenone Substituent | Dipolarophile | Product Structure | Yield (%) |
| 1 | 4-Methyl | Acetylenic Ketone | 1-Acetyl-3-(4-methylbenzoyl)-pyrrolo[2,1-a]isoquinoline | 71 |
| 2 | 4-Methoxy | Acetylenic Ketone | 1-Acetyl-3-(4-methoxybenzoyl)-pyrrolo[2,1-a]isoquinoline | 75 |
| 3 | 4-Nitro | Acetylenic Ester | Methyl 3-(4-nitrobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate | 70 |
| 4 | 3-Nitro | Acetylenic Ester | Methyl 3-(3-nitrobenzoyl)-pyrrolo[2,1-a]isoquinoline-1-carboxylate | 69 |
Scientist's Note (Expertise): The choice of 1,2-epoxypropane is a clever and elegant solution in this multicomponent reaction. It acts as a non-nucleophilic base, abstracting the acidic proton from the N-alkylated isoquinolinium salt to generate the ylide. In the process, it is protonated and consumed, effectively scavenging the HBr generated during the reaction without introducing a strong base that could cause unwanted side reactions. This maintains mild reaction conditions and simplifies purification.[11]
References
-
Balci, M. (2020). Recent advances in the synthesis of fused heterocycles with new skeletons via alkyne cyclization. Tetrahedron Letters. Available at: [Link]
-
(2024). Cascade Synthesis of Pyrrolo[1,2-a]quinolines and Pyrrolo[2,1-a]isoquinolines via Formal [3 + 2]-Cycloaddition of Push–Pull Nitro Heterocycles with Carbonyl-Stabilized Quinolinium/Isoquinolinium Ylides. The Journal of Organic Chemistry. Available at: [Link]
-
(2024). Modular synthesis of pyrrole-fused heterocycles via glucose-mediated nitro-reductive cyclization. Organic & Biomolecular Chemistry. Available at: [Link]
-
Liu, R. S. (2024). An Intramolecular Reaction between Pyrroles and Alkynes Leads to Pyrrole Dearomatization under Cooperative Actions of a Gold Catalyst and Isoxazole Cocatalysts. PMC. Available at: [Link]
-
(n.d.). Multisubstituted N-fused heterocycles via transition metal-catalyzed cycloisomerization protocols. PMC. Available at: [Link]
-
(2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. Available at: [Link]
-
(2025). A Method for Pyrrole Synthesis through Intramolecular Cyclization of γ-Alkynyl Oximes Promoted by SmI2. ResearchGate. Available at: [Link]
-
(n.d.). (PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. Available at: [Link]
-
(2025). Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews. Available at: [Link]
-
(n.d.). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available at: [Link]
- (n.d.). WO2003014116A1 - Pyrrolo[2.1-a]isoquinoline derivatives. Google Patents.
-
(2022). Dearomative (4 + 3) Cycloaddition Reactions of 3-Alkenylindoles and 3-Alkenylpyrroles to Afford Cyclohepta[b]indoles and Cyclohe. Knowledge UChicago. Available at: [Link]
-
(n.d.). Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. PMC. Available at: [Link]
-
(2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. MDPI. Available at: [Link]
-
(2025). Chapter 2. The Pyrrolo[2,1-a]isoquinoline Alkaloids. ResearchGate. Available at: [Link]
-
(n.d.). Intramolecular redox reaction for the synthesis of N-aryl pyrroles catalyzed by Lewis acids. Organic & Biomolecular Chemistry. Available at: [Link]
-
(n.d.). Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols. PMC. Available at: [Link]
-
(n.d.). Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition. NIH. Available at: [Link]
-
Dong, H. et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters. Available at: [Link]
-
(2023). Synthesis of Functionalized 3H-pyrrolo-[1,2,3-de] Quinoxalines via Gold-Catalyzed Intramolecular Hydroamination of Alkynes. MDPI. Available at: [Link]
-
(2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. Available at: [Link]
-
(2025). Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. ResearchGate. Available at: [Link]
-
(2021). Research Article Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Usiena air. Available at: [Link]
-
(n.d.). Typical cycloaddition methods for the synthesis of pyrroles. ResearchGate. Available at: [Link]
-
(2023). 30.5 Cycloaddition Reactions. OpenStax. Available at: [Link]
-
(n.d.). Basic approaches to the synthesis of pyrrolo[1,2-a]quinolines derivatives: a review. OUCI. Available at: [Link]
-
(n.d.). A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions. PMC. Available at: [Link]
-
(2008). Multisubstituted N-fused heterocycles via transition metal-catalyzed cycloisomerization protocols. PubMed. Available at: [Link]
-
(2023). Metal-Free Catalyzed Oxidation/Decarboxylative [3+2] Cycloaddition Sequences of 3-Formylchromones to Access Pyrroles with Anti-Cancer Activity. MDPI. Available at: [Link]
-
(2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews. Available at: [Link]
-
(n.d.). Facile Synthesis of Pyrrolyl 4-Quinolinone Alkaloid Quinolactacide by 9-AJ-Catalyzed Tandem Acyl Transfer–Cyclization of o-Alkynoylaniline Derivatives. PMC. Available at: [Link]
-
(2024). "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design". International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
(2025). Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds | Request PDF. ResearchGate. Available at: [Link]
-
(2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. Available at: [Link]
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- 7. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds [mdpi.com]
- 8. Multisubstituted N-fused heterocycles via transition metal-catalyzed cycloisomerization protocols - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 30.5 Cycloaddition Reactions - Organic Chemistry | OpenStax [openstax.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Sonogashira Coupling with Electron-Rich Pyrroles
Welcome to the Technical Support Center for advancing your research in synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of Sonogashira coupling reactions, specifically with electron-rich pyrrole substrates. The inherent nucleophilicity and potential for catalyst inhibition by electron-rich heterocycles like pyrroles can often lead to diminished yields and undesired side reactions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the efficiency and yield of your Sonogashira couplings.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the Sonogashira coupling of electron-rich pyrroles in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Q1: My Sonogashira reaction with an electron-rich iodopyrrole is resulting in a low yield and significant decomposition of my starting material. What are the likely causes?
Low yields and substrate decomposition when coupling electron-rich pyrroles often point to issues with the stability of the pyrrole ring under the reaction conditions or catalyst deactivation. The high electron density of the pyrrole nucleus can lead to several complications:
-
Acid-Mediated Decomposition: Pyrroles, particularly those lacking electron-withdrawing groups, are susceptible to polymerization or decomposition in the presence of acid. The amine base used in the Sonogashira reaction can become protonated by the terminal alkyne, forming an ammonium salt. If a weaker base is used, the resulting acidic environment can be detrimental to the pyrrole.
-
Catalyst Inhibition: The lone pair of electrons on the pyrrole nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity. This is especially problematic with N-H pyrroles.
-
Oxidative Addition Challenges: While electron-rich systems generally favor oxidative addition, the specific electronic properties of the pyrrole can influence this step in the catalytic cycle.[1][2]
Troubleshooting & Optimization:
-
Protecting the Pyrrole Nitrogen: If you are using an N-H pyrrole, consider protecting it with a suitable group such as Boc, tosyl, or a simple alkyl group. This will prevent coordination to the palladium catalyst and can also improve the stability of the pyrrole ring.
-
Choice of Base: Employ a non-nucleophilic, sufficiently strong base to ensure complete deprotonation of the alkyne without creating an overly acidic environment. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.[3] For particularly sensitive substrates, consider using an inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[4][5]
-
Reaction Temperature: Start with milder reaction conditions. Many Sonogashira couplings can proceed at room temperature, especially with reactive aryl iodides.[2][6] Unnecessary heating can promote decomposition of sensitive pyrrole substrates.
Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) in my reaction. How can I minimize this side reaction?
The formation of a 1,3-diyne, the product of Glaser coupling, is a common side reaction in copper-co-catalyzed Sonogashira reactions.[7][8][9] This occurs when the copper acetylide intermediate undergoes oxidative dimerization, a process that is often promoted by the presence of oxygen.[9]
Troubleshooting & Optimization:
-
Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to perform the reaction without a copper co-catalyst.[1][8][10] Copper-free Sonogashira protocols have become increasingly robust and are highly recommended for valuable or sensitive substrates. These reactions may require specific ligands or slightly elevated temperatures to proceed efficiently.
-
Degassing: Rigorously degas all solvents and reagents before use and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. This minimizes the presence of oxygen, which is a key promoter of homocoupling.[3]
-
Slow Addition of Alkyne: If you must use a copper co-catalyst, adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.[2]
-
Use of a Reductive Atmosphere: In some cases, carrying out the reaction under a dilute hydrogen atmosphere has been shown to significantly reduce homocoupling.[9]
Q3: My reaction with a bromopyrrole is very sluggish and gives poor conversion. What adjustments should I make?
The lower reactivity of aryl bromides compared to aryl iodides is a well-known challenge in Sonogashira coupling, as the oxidative addition step is generally slower.[2][7] For electron-rich bromopyrroles, this can be further exacerbated.
Troubleshooting & Optimization:
-
Ligand Selection: The choice of phosphine ligand is critical for activating less reactive aryl bromides. Bulky, electron-rich phosphine ligands can accelerate the rate of oxidative addition.[1][11] Consider ligands such as XPhos, SPhos, or other biaryl phosphines, which have demonstrated high efficacy in challenging cross-coupling reactions. N-heterocyclic carbene (NHC) ligands are also excellent alternatives to phosphines for activating aryl bromides.[1][6]
-
Palladium Pre-catalyst: While Pd(PPh₃)₄ is a common choice, pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃, when combined with appropriate ligands, can be more effective for less reactive substrates as they can generate the active Pd(0) species more readily under the reaction conditions.[1]
-
Increased Temperature: Reactions with aryl bromides often require heating to achieve a reasonable reaction rate.[12] Monitor the reaction carefully to avoid decomposition of the pyrrole at elevated temperatures.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction rate. While DMF and acetonitrile are commonly used, for some systems, less coordinating solvents like toluene or dioxane may be beneficial.[4][12]
Visualizing the Process: Key Mechanisms and Workflows
To better understand the underlying processes and decision-making in troubleshooting, the following diagrams illustrate the catalytic cycle, common side reactions, and a logical troubleshooting workflow.
Caption: The dual catalytic cycle of a standard Sonogashira reaction.
Caption: A decision tree for troubleshooting low-yielding reactions.
Optimized Protocols
The following protocols provide detailed, step-by-step methodologies for performing Sonogashira couplings with electron-rich pyrroles, incorporating best practices to maximize yield and minimize side reactions.
Protocol 1: Copper-Free Sonogashira Coupling of a Protected Iodopyrrole
This protocol is recommended for sensitive electron-rich pyrroles where Glaser homocoupling is a concern.
Materials:
-
N-Protected 2-iodopyrrole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed toluene (or dioxane)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the N-protected 2-iodopyrrole, cesium carbonate, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed toluene via cannula, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Optimized Copper-Catalyzed Sonogashira Coupling of a Bromopyrrole
This protocol is for less reactive bromopyrroles and incorporates measures to minimize side reactions.
Materials:
-
N-Protected 3-bromopyrrole (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Anhydrous, degassed triethylamine (TEA)
-
Anhydrous, degassed THF
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the N-protected 3-bromopyrrole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and then anhydrous, degassed TEA.
-
Slowly add the terminal alkyne to the stirring reaction mixture over 1-2 hours using a syringe pump.
-
Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and filter through a short plug of silica gel, washing with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired product.
Data Summary: Ligand and Base Effects
The following table summarizes the impact of different ligands and bases on the yield of Sonogashira couplings with challenging substrates, providing a quick reference for reaction optimization.
| Aryl Halide | Ligand | Base | Temperature (°C) | Typical Yield Range | Notes |
| Electron-Rich Iodopyrrole | PPh₃ | TEA | RT - 40 | 60-85% | Standard conditions, susceptible to Glaser coupling. |
| Electron-Rich Iodopyrrole | XPhos | Cs₂CO₃ | RT - 60 | 85-95% | Copper-free, excellent for sensitive substrates. [11] |
| Electron-Rich Bromopyrrole | PPh₃ | TEA | 60-80 | 30-50% | Often sluggish and incomplete. |
| Electron-Rich Bromopyrrole | XPhos | K₃PO₄ | 80-100 | 70-90% | Bulky ligand is key for activating the bromide. |
| Electron-Rich Bromopyrrole | NHC-Pd | DIPEA | 80-100 | 75-95% | NHC ligands offer high stability and activity. [1] |
References
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Catalysis. [Link]
-
Efficient Copper‐Free Sonogashira Coupling in Water and under Ambient Atmosphere. (n.d.). Chemistry – A European Journal. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing. [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020, May 7). Organic Letters. [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). [Link]
-
(PDF) Recent Advances in Sonogashira Reactions. (2011, June 8). ResearchGate. [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. [Link]
-
A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization. (n.d.). Organic Chemistry Portal. [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. (n.d.). ResearchGate. [Link]
-
Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects. (n.d.). Organic Chemistry Portal. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007, February 17). Chemical Reviews. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025, December 1). MDPI. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). PMC. [Link]
-
Copper-free Sonogashira coupling. (2008, August 15). The chemical reaction database. [Link]
-
Development of the Inverse Sonogashira Reaction for DEL Synthesis. (n.d.). PMC - NIH. [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (n.d.). JOCPR. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Journal of Organic Chemistry. [Link]
-
Sonogashira troubleshooting help needed : r/Chempros. (2020, August 7). Reddit. [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. (2022, March 15). RSC Publishing. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. researchgate.net [researchgate.net]
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- 8. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects [organic-chemistry.org]
- 11. boa.unimib.it [boa.unimib.it]
- 12. reddit.com [reddit.com]
Optimization of reaction temperature for pyrrolyl propiolic acid synthesis
Welcome to the Reaction Optimization & Technical Support Center .
Ticket ID: #PYR-PROP-001 Subject: Optimization of Reaction Temperature for Pyrrolyl Propiolic Acid Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Thermal Paradox
Synthesizing 3-(1H-pyrrol-2-yl)propiolic acid presents a classic "Thermal Paradox." You are navigating two opposing failure modes:
-
Low Temperature Failure: Incomplete conversion due to the high activation energy required for the oxidative addition of palladium into the pyrrolyl-halide bond.
-
High Temperature Failure: Rapid decarboxylation of the propiolic acid moiety and polymerization of the electron-rich pyrrole ring (forming "pyrrole black").
This guide provides a self-validating protocol to navigate this narrow window, prioritizing the Sonogashira coupling of an N-protected halopyrrole with a propiolic ester, followed by controlled hydrolysis.
Module 1: Critical Process Parameters (CPP)
The following data summarizes the stability zones for the reaction components. Operating outside these zones is the primary cause of yield loss.
| Component | Critical Threshold | Failure Mode | Mechanism |
| Propiolic Acid | > 50°C | Decarboxylation | Loss of |
| Pyrrole Ring | > 60°C (or Acidic pH) | Polymerization | Oxidative coupling forming polypyrrole tars. |
| Pd(PPh3)4 | < 20°C | Sluggish Kinetics | Insufficient energy for oxidative addition to aryl iodide. |
| N-Boc Protection | > 100°C | Thermal Cleavage | Loss of protecting group, leading to polymerization. |
Module 2: The Optimized Protocol
Objective: Synthesis of 3-(1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)propiolic acid ethyl ester, followed by hydrolysis. Why this route? Direct coupling with free propiolic acid is unstable. Using the ester stabilizes the molecule during the thermal coupling step.
Step 1: The "Cold-Start" Sonogashira Coupling
-
Substrates: N-Boc-2-iodopyrrole (1.0 eq), Ethyl propiolate (1.2 eq).
-
Catalyst System: PdCl2(PPh3)2 (3 mol%), CuI (1.5 mol%).
-
Base/Solvent: Triethylamine (Et3N) / THF (degassed).
Protocol:
-
Degassing (Critical): Sparge THF with Argon for 20 mins. Oxygen promotes pyrrole oxidation (tar) and homocoupling of the alkyne (Glaser coupling).
-
Cryo-Addition: Cool the mixture of N-Boc-2-iodopyrrole, Pd, and CuI in THF to 0°C .
-
Controlled Injection: Add Ethyl propiolate and Et3N dropwise.
-
The Temperature Ramp:
-
Stir at 0°C for 1 hour (allows coordination).
-
Warm to 23°C (Room Temp) and monitor by TLC/LCMS.
-
Decision Point: If conversion is <10% after 4 hours, warm to 40°C . DO NOT EXCEED 45°C.
-
-
Quench: Filter through a celite pad to remove metal salts immediately.
Step 2: The "Ice-Bath" Hydrolysis
-
Reagent: LiOH (2.0 eq) in THF/Water (1:1).
-
Temperature: 0°C to 10°C .
Protocol:
-
Dissolve the ester from Step 1 in THF/Water.
-
Add LiOH at 0°C .
-
Monitor consumption of ester. Do not heat.
-
Acidification: Carefully acidify with 1M HCl at 0°C to pH 3-4. Note: Stronger acid or higher temp triggers decarboxylation.
-
Extract immediately into cold ethyl acetate.
Module 3: Visualization of Logic & Pathways
Diagram 1: Temperature Decision Tree
This workflow illustrates the operational logic for temperature selection based on catalyst activity and substrate stability.
Caption: Decision matrix for thermal regulation in pyrrolyl propiolic acid synthesis.
Diagram 2: Competing Reaction Pathways
Understanding the mechanism helps you visualize why temperature control is non-negotiable.
Caption: Mechanistic pathway showing the divergence between product formation and thermal decomposition.
Module 4: Troubleshooting (FAQ)
Q1: The reaction mixture turned black immediately upon adding the alkyne. Is this normal?
-
Diagnosis: "Instant Black" usually indicates Glaser Coupling (alkyne-alkyne homocoupling) or rapid pyrrole oxidation, often caused by oxygen leaks.
-
Fix: Ensure rigorous degassing (freeze-pump-thaw is superior to sparging). Verify your N-protecting group is intact; free pyrroles oxidize instantly with copper.
Q2: I see the product spot on TLC, but after workup, I only have a terminal alkyne.
-
Diagnosis: You suffered Decarboxylation .[1] This likely happened during the workup or solvent removal.
-
Fix:
-
Never heat the rotary evaporator bath above 30°C.
-
Avoid acidic workups if possible.
-
Store the final acid as a Lithium or Sodium salt ; the salt form is significantly more thermally stable than the free acid.
-
Q3: The reaction is stalled at 25°C. Can I add more catalyst?
-
Diagnosis: Catalyst deactivation (Pd-black precipitation).
-
Fix: Instead of adding more catalyst to a dead cycle, add a fresh ligand (e.g., PPh3) to re-solubilize Pd species. If heating is required, increase by 5°C increments, checking every 30 minutes. Stop at 45°C.
References
-
Thermal Stability of Propiolic Acid Derivatives
-
Sonogashira Coupling Optimization
-
Pyrrole Polymerization Mechanisms
-
Kinetics and mechanism of pyrrole chemical polymerization. (2013).[7] ResearchGate.
-
-
Low-Temperature Coupling Protocols
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and thermodynamic properties of 3-(5-phenyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl)propanoic acid in condensed and gaseous states » Growing Science [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira breathes easy: a practical room-temperature homogeneous coupling in continuous flow under air - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. 3-Pyrrolin-2-one synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
Technical Support Center: Purification of Unstable Alkynoic Acids
Introduction
Purifying unstable alkynoic acids presents a "perfect storm" of chromatographic challenges. You are fighting two opposing forces: the carboxylic acid moiety , which requires acidic conditions to prevent streaking (ionization), and the alkyne/conjugated system , which is prone to acid-catalyzed hydration, polymerization, or decarboxylation on the active silica surface.
This guide moves beyond standard protocols to address the specific instability of these systems.
Module 1: The "Streaking" Issue (Ionization Control)
Symptom: Your compound elutes as a broad streak rather than a defined spot, or it never elutes at all.
Root Cause: Silica gel is slightly acidic (pH 4–5) but contains surface hydroxyls. Carboxylic acids (
Protocol: Acidified Mobile Phase
Do not run neutral solvents. You must suppress ionization to keep the acid in its protonated (
-
Modifier Choice: Use Acetic Acid (AcOH) or Formic Acid (FA) .
-
Standard: 1% AcOH in the mobile phase.
-
Sensitive: 0.1% Formic Acid (easier to remove, slightly more acidic).
-
-
The "Pre-Wash" (Critical Step):
-
Flush the column with 2 Column Volumes (CV) of the acidified non-polar solvent (e.g., Hexanes + 1% AcOH) before loading your sample. This deactivates the most active basic sites on the silica.
-
-
Elution: Continue with acidified solvents throughout the gradient.
Data: Effect of Modifier on Peak Shape
| Condition | Retention ( | Peak Width (CV) | Tailing Factor ( | Recovery |
| Neutral Silica | 0.05 - 0.30 (Streak) | > 5.0 | > 2.5 (Severe) | < 60% |
| + 1% AcOH | 0.35 (Defined) | 1.2 | 1.1 (Symmetric) | > 90% |
Module 2: The "Instability" Issue (Degradation Control)
Symptom: The compound turns brown/black on the column, or you recover a ketone (hydration product) or a polymer. Root Cause: The acidity of standard silica catalyzes the hydration of the alkyne (especially if conjugated) or promotes radical polymerization.
Strategy A: Buffered Silica (The "Neutralized" Phase)
If your alkynoic acid decomposes with AcOH, you must neutralize the silica surface while preventing salt formation.
Protocol: Preparation of pH 7 Buffered Silica
-
Slurry: Suspend Silica Gel 60 in a solution of phosphate buffer (pH 7.0) or 2%
in water. -
Dry: Rotavap the slurry to dryness, then oven dry at 120°C for 4 hours.
-
Eluent: Use neutral solvents. The buffer prevents the silica's surface acidity from attacking the alkyne, while the salts prevent the carboxylic acid from binding irreversibly.
Strategy B: The "Flash-Freeze" Technique
Reaction rates drop significantly with temperature.
-
Jacketed Columns: Circulate coolant (0°C to -10°C) around the column.
-
Flow Rate: Increase flow rate by 50%. The goal is to minimize Residence Time .
Visualizing the Decision Pathway
Caption: Decision tree for selecting the correct stationary phase modification based on compound stability.
Module 3: The "Selectivity" Issue (Separating Isomers)
Symptom: You cannot separate the alkynoic acid from its saturated analog or Z/E isomers.
Standard Solution: Silver Nitrate (
The "Protect-Purify-Deprotect" Protocol
Do not run free alkynoic acids on Silver Silica. You must mask the acid first.
-
Derivatization: Treat crude acid with Trimethylsilyldiazomethane (
) or MeOH/ to form the Methyl Ester . -
Purification (Ag-Silica):
-
Impregnate silica with 10% w/w
. -
The silver ions complex with the
-system. Alkynes are retained longer than alkenes/alkanes.
-
-
Hydrolysis: Saponify (LiOH/THF/H2O) to recover the acid.
Frequently Asked Questions (FAQs)
Q1: Can I use Reverse Phase (C18) for these acids? A: Yes, and it is often superior. C18 silica is non-acidic and less active.
-
Benefit: The water content suppresses polymerization, and the lack of active silanols prevents degradation. If your compound is valuable and unstable, start here.
Q2: My compound decarboxylates on the rotavap after the column. Why? A: This is likely thermal decarboxylation, not silica-induced.
-
Fix: Do not heat the water bath above 30°C.
-
Fix: If the acid is volatile, do not use high vacuum. Use a stream of Nitrogen gas to dry fractions.
Q3: Can I use DCM/Methanol? A: Avoid Methanol if possible. Methanol is nucleophilic and can add across activated alkynes (Michael addition) if the silica is acidic. Use Ethyl Acetate/Hexanes or Acetone/Hexanes with acetic acid modifier.
References
-
Teledyne ISCO. (2012). Flash Chromatography Guide: Purification of Acidic Compounds. Retrieved from [Link]
-
Biotage. (2023).[6] Purifying Ionic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Nagy, V., et al. (2009).[7] Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis.[8][1][2][7] Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from [Link]
-
Baran Lab. (n.d.). Decarboxylative Alkenylation Protocols. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. aocs.org [aocs.org]
- 3. Silver nitrate-silica gel column chromatography purification linolenic acid in the walnut oil [spgykj.com]
- 4. labex.hu [labex.hu]
- 5. teledyneisco.com [teledyneisco.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FA purification | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Non-Palladium Synthesis of Pyrrolyl Alkynes
This guide serves as a specialized technical support resource for researchers seeking non-palladium methodologies for synthesizing pyrrolyl alkynes. It is structured to address specific experimental scenarios, troubleshooting needs, and strategic decision-making.
Current Status: Operational Role: Senior Application Scientist Subject: Alternative Catalytic Systems (Au, Ni, Cu, Metal-Free)
Decision Matrix: Selecting Your Catalyst
Before proceeding, determine your starting material and target substitution pattern. Palladium is no longer the only option; selection depends on whether you are functionalizing an existing ring or building one from scratch.
Figure 1: Strategic decision tree for selecting the optimal non-palladium synthetic route based on substrate availability and regioselectivity requirements.
Module A: Gold-Catalyzed Direct C-H Alkynylation
Best for: Attaching an alkyne to the C2 or C3 position of an unsubstituted pyrrole without pre-halogenation. Key Reagent: TIPS-EBX (Ethynylbenziodoxolone).[1]
The Protocol (Au-Catalyzed)
This method utilizes the high electrophilicity of hypervalent iodine reagents (EBX) activated by Gold(I) to functionalize the pyrrole ring directly.
Standard Conditions:
-
Catalyst: AuCl (5 mol%) or Au(PPh3)Cl.
-
Reagent: TIPS-EBX (1.2 equiv).
-
Solvent: Diethyl ether or DCM (Anhydrous).
-
Temperature: Room Temperature (20–25 °C).
-
Atmosphere: Open flask (Air tolerant, but inert atmosphere recommended for reproducibility).
Troubleshooting Guide (FAQ)
Q: My reaction yields are low (<30%), and I see unreacted pyrrole. What is wrong?
-
Diagnosis: Catalyst poisoning or "Hypervalent Twist" failure.
-
Solution:
-
Check Acid/Base Sensitivity: Pyrroles are sensitive to acid. Ensure your Au catalyst doesn't generate excessive HCl. Add a mild scavenger like solid NaHCO₃ if decomposition is observed.
-
Reagent Quality: TIPS-EBX is generally stable, but if it has degraded (yellowing), recrystallize it from acetonitrile.
-
Concentration: This reaction is concentration-dependent. Ensure the concentration is at least 0.1 M. Dilute conditions favor side reactions.
-
Q: I am getting a mixture of C2 and C3 alkynylation. How do I control regioselectivity?
-
Mechanism Insight: Gold activation of TIPS-EBX creates a highly electrophilic gold-acetylide intermediate.
-
Control Strategy:
-
C2 Selectivity: Use bulky N-protecting groups (e.g., TIPS, Boc) to sterically direct the gold center away from C3? Actually, for pyrroles, C2 is electronically favored. If you are getting C3, it is often due to steric blocking at C2.
-
Switch Ligands: Use bulky phosphine ligands (e.g., JohnPhos) on Gold to enhance regiocontrol towards the more accessible C2 position.
-
Q: Can I use this method for N-alkynylation?
-
No. Gold/EBX is specific for Carbon-centered nucleophiles (C-H activation). For N-alkynylation, switch to Module C (Copper) .
Module B: Nickel-Catalyzed Cross-Coupling (The "Sonogashira" Alternative)
Best for: Coupling terminal alkynes with halopyrroles (e.g., 2-bromopyrrole). Advantage: Nickel is significantly cheaper than Pd and handles alkyl-halide partners better, though for pyrroles, we focus on aryl-halide coupling.
The Protocol (Ni-Sonogashira)
Standard Conditions:
-
Catalyst: Ni(cod)₂ (5-10 mol%) or NiCl₂(PCy₃)₂.
-
Ligand: dppf or bipyridine derivatives (essential to stabilize Ni(0)).
-
Base: Cs₂CO₃ (Cesium Carbonate) is critical; weaker bases often fail.
-
Solvent: Dioxane or DMF at 80–100 °C.
Troubleshooting Guide (FAQ)
Q: The reaction turns black and stalls immediately.
-
Diagnosis: Oxidation of Ni(0) or catalyst decomposition.
-
Solution:
-
Solvent Degassing: Sparging with argon for 10 minutes is insufficient. Freeze-pump-thaw your solvents x3.
Q: I am seeing homocoupling of the alkyne (Glaser product) instead of the pyrrole product.
-
Diagnosis: Presence of trace oxygen or excessive Copper co-catalysis (if used).
-
Solution:
-
Eliminate Copper: Modern Ni-systems (e.g., using photoredox or specific pincer ligands) can be Cu-free. If using a Cu-cocatalyst, reduce loading to 1 mol% and ensure strict O₂ exclusion.
-
Module C: Copper-Catalyzed N-Alkynylation
Best for: Attaching an alkyne to the Nitrogen atom of the pyrrole ring. Key Reagent: 1-Bromoalkynes or 1-Iodoalkynes.
The Protocol (Modified Ullmann)
Direct N-alkynylation is difficult with Pd but efficient with Cu.
Standard Conditions:
-
Catalyst: CuI (10 mol%) or Cu(phen)(PPh₃)Br.
-
Ligand: 1,10-Phenanthroline or DMEDA.
-
Electrophile: 1-Bromoalkyne (Safety Warning: Potentially explosive).
-
Base: K₃PO₄ or Cs₂CO₃.
-
Solvent: Toluene at 80–110 °C.
Troubleshooting Guide (FAQ)
Q: My 1-bromoalkyne is decomposing/exploding.
-
Safety Alert: Low molecular weight haloalkynes are shock-sensitive.
-
Alternative: Use Alkynyl Iodonium Salts or Gem-dibromoalkenes as precursors. Gem-dibromoalkenes can undergo elimination-coupling in situ, which is safer.
Q: The reaction works for indole but fails for pyrrole.
-
Diagnosis: pKa difference. Pyrrole (pKa ~17) is less acidic than indole (pKa ~16) but harder to deprotonate than imidazole.
-
Solution: Use a stronger base (e.g., NaH or LiHMDS) to pre-deprotonate the pyrrole before adding the copper/alkyne mixture.
Comparative Data Table
| Feature | Gold (Au) / EBX | Nickel (Ni) | Copper (Cu) |
| Primary Target | C-H Functionalization (C2/C3) | Halopyrrole Coupling | N-Alkynylation |
| Pre-functionalization? | No (Direct C-H) | Yes (Requires Halogen) | Yes (Requires Haloalkyne) |
| Air Sensitivity | Low (Open flask possible) | High (Glovebox recommended) | Moderate |
| Cost | High ( | Low ($) | Low ($) |
| Key Risk | Reagent cost/availability | Catalyst death (O₂) | Haloalkyne instability |
References
-
Gold-Catalyzed Direct Alkynylation (TIPS-EBX)
- Brand, J. P., & Waser, J. (2009). Direct Alkynylation of Indole and Pyrrole Heterocycles.
-
[Link]
-
Nickel-Catalyzed Sonogashira Protocols
- Chen, C., et al. (2024).
-
[Link]
-
Copper-Catalyzed Synthesis (Enynes/Nitriles)
-
Hypervalent Iodine Reagents (Review)
Sources
Validation & Comparative
A Guide to the 1H NMR Spectroscopic Features of 3-(1H-Pyrrol-3-YL)prop-2-ynoic Acid
This guide provides a detailed analysis of the expected ¹H NMR spectroscopic characteristics of 3-(1H-pyrrol-3-yl)prop-2-ynoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and foundational spectroscopic principles. We will delve into the rationale behind the expected chemical shifts and coupling patterns, offer a comparative analysis with related structures, and provide a robust experimental protocol for acquiring high-quality data.
Introduction: The Structural Elucidation Challenge
3-(1H-Pyrrol-3-yl)prop-2-ynoic acid is a heterocyclic compound of interest due to the prevalence of both the pyrrole and propiolic acid moieties in pharmacologically active molecules. Accurate structural characterization is paramount in the synthesis and application of such novel compounds. ¹H NMR spectroscopy stands as a primary tool for this purpose, offering precise insights into the electronic environment of each proton within the molecule. This guide aims to provide a predictive framework for the ¹H NMR spectrum of this compound, enabling researchers to readily identify it and assess its purity.
Predicted ¹H NMR Spectrum of 3-(1H-Pyrrol-3-YL)prop-2-ynoic Acid
The ¹H NMR spectrum of 3-(1H-pyrrol-3-yl)prop-2-ynoic acid is predicted to exhibit distinct signals corresponding to the protons of the pyrrole ring and the carboxylic acid group. The electron-withdrawing nature of the propiolic acid substituent and the inherent aromaticity of the pyrrole ring are the dominant factors influencing the chemical shifts.
Below is the structure of 3-(1H-pyrrol-3-yl)prop-2-ynoic acid with the protons labeled for assignment.
Caption: Figure 2. Workflow for 1H NMR analysis.
Conclusion
The ¹H NMR spectrum of 3-(1H-pyrrol-3-yl)prop-2-ynoic acid is predicted to show characteristic signals for the pyrrole ring protons between 6.1 and 7.3 ppm, a broad singlet for the N-H proton around 11.6 ppm, and a broad singlet for the carboxylic acid proton above 10 ppm. The specific chemical shifts and coupling patterns provide a unique fingerprint for the molecule, allowing for its unambiguous identification. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data for this and similar compounds, which is a critical step in the advancement of research and development in medicinal chemistry and materials science.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]
-
SpectraBase. (n.d.). Propiolic acid. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of compound 3a. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of new functionalised pyrrole copolymers. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000179 Propionic Acid. Retrieved from [Link]
-
Redalyc. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Retrieved from [Link]
-
CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Pyrrole, 3-propyl-. Retrieved from [Link]
-
PubChem. (n.d.). 3-ethyl-4-methyl-1H-pyrrole. Retrieved from [Link]
-
Chemistry Connected. (n.d.). NMR shifts 1H -general. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from [Link]
-
ACG Publications. (n.d.). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 3-p-chlorophenylpropenoic acid 12 (a) and.... Retrieved from [Link]
A Comparative Guide to the Reactivity of Pyrrole-2-yl and Pyrrole-3-yl Propynoic Acids
Introduction
Within the landscape of medicinal chemistry and materials science, heterocyclic aromatic compounds are foundational scaffolds. Among them, pyrrole, a five-membered aromatic heterocycle, is a privileged structure found in a vast array of biologically active molecules, including heme, chlorophyll, and numerous pharmaceuticals. The reactivity and biological function of a pyrrole-based molecule are profoundly influenced by the position of its substituents. A seemingly minor shift of a functional group from one carbon atom to another can dramatically alter electronic properties, steric hindrance, and, consequently, chemical behavior.
This guide provides an in-depth technical comparison of the reactivity of two key positional isomers: pyrrole-2-yl propynoic acid and pyrrole-3-yl propynoic acid. We will dissect the fundamental electronic principles governing their behavior and present supporting experimental frameworks for researchers to validate these differences. This analysis is crucial for professionals in drug development and chemical synthesis, where the choice of an isomeric precursor can dictate the success of a synthetic route and the ultimate properties of the target molecule.
The Decisive Factor: Intrinsic Electronic Asymmetry of the Pyrrole Ring
To understand the divergent reactivity of the 2- and 3-substituted isomers, one must first appreciate the inherent electronic nature of the pyrrole ring. Pyrrole is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons participates in the aromatic π-system, leading to a significant delocalization of electron density onto the ring's carbon atoms.
However, this electron density is not distributed uniformly. Resonance analysis shows that the C2 (α) and C5 (α') positions bear a greater share of the negative charge compared to the C3 (β) and C4 (β') positions. This makes the C2/C5 positions more nucleophilic and consequently more susceptible to attack by electrophiles.
The stability of the intermediate carbocation (the sigma complex or arenium ion) formed during electrophilic substitution is the key determinant of regioselectivity.
-
Attack at C2: The positive charge in the intermediate can be delocalized over three atoms, including the nitrogen, resulting in three significant resonance structures. This extensive delocalization provides substantial stabilization.
-
Attack at C3: The intermediate formed from an attack at the C3 position is less stable, as the positive charge is delocalized over only two carbon atoms, and a resonance structure involving the nitrogen atom is not possible without disrupting the aromatic sextet more significantly.
Therefore, electrophilic substitution on an unsubstituted pyrrole ring occurs preferentially at the C2 position. This fundamental principle is the starting point for our comparative analysis.
The Perturbing Substituent: Propynoic Acid
The propynoic acid group introduces two critical features: a reactive alkyne (a triple bond) and an electron-withdrawing carboxylic acid. This substituent will engage in its own set of reactions while simultaneously modifying the reactivity of the pyrrole ring to which it is attached.
-
Alkyne Reactivity: The carbon-carbon triple bond is a region of high electron density, but it is also highly susceptible to addition reactions. It can act as a dienophile in cycloadditions or undergo nucleophilic addition, particularly given its conjugation with the electron-withdrawing carboxyl group.
-
Electronic Effect on the Ring: The propynoic acid moiety is a deactivating group, meaning it withdraws electron density from the pyrrole ring, making the ring less reactive towards electrophilic substitution than unsubstituted pyrrole.
The core of our comparison lies in how the placement of this group—at C2 versus C3—modulates these two effects.
Comparative Reactivity Analysis: Theory and Experiment
We will now compare the expected reactivity of pyrrole-2-yl propynoic acid and pyrrole-3-yl propynoic acid in three key reaction classes. For each class, we will present a hypothesis, explain the underlying causality, and propose a robust experimental protocol to validate the prediction.
A. Reaction Class 1: Electrophilic Aromatic Substitution (EAS)
This refers to further substitution on the already-substituted pyrrole ring.
-
Hypothesis: The pyrrole ring of the pyrrole-3-yl propynoic acid isomer will be more reactive towards a second electrophilic substitution than the ring of the pyrrole-2-yl isomer.
-
Causality: The deactivating propynoic acid group exerts its strongest electron-withdrawing effect on the positions closest to it.
-
In pyrrole-2-yl propynoic acid , the group strongly deactivates the most inherently reactive position, C5. The remaining C3 and C4 positions are less reactive to begin with.
-
In pyrrole-3-yl propynoic acid , the deactivating group is at a beta-position. The highly reactive C2 and C5 alpha-positions are less affected by this deactivation. The C2 position, in particular, remains the most favorable site for electrophilic attack, making the overall ring more susceptible to a second substitution.
-
-
Experimental Validation: A competitive reaction is the most rigorous method for comparing rates. By subjecting an equimolar mixture of both isomers to a limited amount of an electrophile, the product ratio will directly reflect their relative reactivities.
| Parameter | Pyrrole-2-yl Propynoic Acid | Pyrrole-3-yl Propynoic Acid |
| Primary EAS Site | C4 or C5 (depending on conditions) | C2 (most likely) or C5 |
| Predicted EAS Rate | Slower | Faster |
| Reason | Strong deactivation at C5 position. | C2 and C5 positions remain relatively activated. |
B. Reaction Class 2: Nucleophilic Addition to the Alkyne
This reaction tests the electrophilicity of the triple bond.
-
Hypothesis: The alkyne of pyrrole-2-yl propynoic acid will be more electrophilic and thus more reactive towards nucleophilic addition.
-
Causality: The reactivity of the alkyne in a Michael-type addition is governed by the electron density at the β-carbon (the carbon furthest from the carboxyl group). The more electron-poor this carbon is, the faster the reaction. The C2 position of the pyrrole ring is in more direct electronic communication with the nitrogen lone pair. The electron-withdrawing effect of the carboxyl group, transmitted through the pyrrole ring, is expected to be more pronounced when the substituent is at the C2 position, leading to a more polarized and electrophilic alkyne.
-
Experimental Validation: A kinetic study monitoring the disappearance of starting materials or the appearance of the product upon addition of a nucleophile (e.g., piperidine or thiophenol) can be performed. Comparing the initial reaction rates or the calculated rate constants (k) will provide a quantitative measure of reactivity.
| Parameter | Pyrrole-2-yl Propynoic Acid | Pyrrole-3-yl Propynoic Acid |
| Alkyne Electrophilicity | Higher | Lower |
| Predicted Rate of Nucleophilic Addition | Faster | Slower |
| Reason | More effective electronic communication and polarization via the C2 position. | Less direct electronic influence from the heteroatom on the substituent. |
C. Reaction Class 3: [4+2] Cycloaddition (Diels-Alder Reaction)
In this scenario, the pyrrole ring itself can act as a diene, a reaction that is often difficult due to the aromatic stability of the ring.
-
Hypothesis: Pyrrole-3-yl propynoic acid will be a more competent diene in a Diels-Alder reaction.
-
Causality: For the pyrrole to act as a diene, it must sacrifice its aromaticity in the transition state. An electron-withdrawing group (EWG) attached to the diene generally slows down a normal-electron-demand Diels-Alder reaction. The deactivating effect of the propynoic acid group is more strongly felt across the entire ring system when attached at the C2 position. When attached at C3, its deactivating influence on the C2 and C5 positions, which are critical for the diene system, is lessened, making the ring slightly more willing to engage in cycloaddition.
-
Experimental Validation: Competitive cycloaddition reactions with a reactive dienophile (e.g., maleic anhydride or dimethyl acetylenedicarboxylate) under thermal conditions. The relative consumption of the two pyrrole isomers can be monitored by 1H NMR or LC-MS to determine the reactivity ratio.
Experimental Protocols
Trustworthy data is the cornerstone of scientific comparison. The following protocols are designed to be self-validating by ensuring that both isomers are tested under identical conditions.
Protocol 1: Synthesis of Pyrrole-2-yl and Pyrrole-3-yl Propynoic Acids
The synthesis of these precursors is a prerequisite for any reactivity study. A common and effective method is the Sonogashira cross-coupling of a protected halopyrrole with propargyl alcohol, followed by oxidation and deprotection.
-
Starting Materials: N-protected 2-bromopyrrole and N-protected 3-bromopyrrole. A bulky protecting group like tert-butyloxycarbonyl (Boc) or triisopropylsilyl (TIPS) is recommended.
-
Sonogashira Coupling: To a solution of the N-protected bromopyrrole (1.0 eq) in a suitable solvent (e.g., THF/Et3N), add propargyl alcohol (1.5 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.10 eq). Stir under an inert atmosphere (N2 or Ar) at room temperature until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with aqueous NH4Cl, extract with an organic solvent (e.g., ethyl acetate), dry over Na2SO4, and purify by column chromatography.
-
Oxidation: Dissolve the resulting alcohol in acetone. Cool to 0 °C and add Jones reagent (CrO3/H2SO4) dropwise until a persistent orange color is observed. Stir for 1-2 hours.
-
Work-up and Deprotection: Quench with isopropanol. Extract the acid into an organic solvent. The N-protecting group can then be removed under appropriate conditions (e.g., TFA for Boc, TBAF for TIPS) to yield the final propynoic acid.
-
Purification: Purify the final products by recrystallization or column chromatography. Characterize thoroughly by 1H NMR, 13C NMR, and HRMS.
Protocol 2: Competitive Kinetic Analysis of Nucleophilic Addition
This protocol provides a direct comparison of the rate of nucleophilic addition to the alkyne moiety of the two isomers.
-
Stock Solution Preparation: Prepare separate, accurate 0.1 M stock solutions of pyrrole-2-yl propynoic acid and pyrrole-3-yl propynoic acid in a suitable deuterated solvent (e.g., DMSO-d6). Also, prepare a 0.1 M stock solution of a nucleophile (e.g., piperidine) and a 0.1 M stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the same solvent.
-
Reaction Setup: In an NMR tube, combine 0.5 mL of the pyrrole-2-yl isomer stock solution, 0.5 mL of the pyrrole-3-yl isomer stock solution, and 0.5 mL of the internal standard stock solution. The mixture now contains an equimolar concentration of both reactants and the standard.
-
Initiation and Monitoring: Acquire an initial 1H NMR spectrum (t=0). Add 0.25 mL of the nucleophile stock solution (0.5 eq relative to each isomer) to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals (e.g., every 5 minutes for 1 hour).
-
Data Analysis:
-
For each time point, integrate the well-resolved peaks corresponding to the starting materials and the internal standard.
-
Normalize the starting material integrals to the integral of the constant internal standard to correct for any variations.
-
Plot the natural logarithm of the normalized concentration (ln[Reactant]) versus time for each isomer.
-
The slope of this line will be proportional to the pseudo-first-order rate constant. The ratio of the slopes (k_isomer2 / k_isomer3) gives the relative reactivity.
-
Conclusion and Outlook
The electronic asymmetry of the pyrrole ring is the primary determinant of the differential reactivity between its 2- and 3-substituted derivatives. Our analysis predicts that:
-
Pyrrole-3-yl propynoic acid is more reactive towards further electrophilic substitution on the ring.
-
Pyrrole-2-yl propynoic acid is more reactive towards nucleophilic addition at its propynoic acid alkyne.
-
Pyrrole-3-yl propynoic acid is likely a more competent diene in [4+2] cycloadditions .
These hypotheses are not merely academic; they have profound practical implications. For a medicinal chemist designing a synthetic route, knowing which position is more amenable to further functionalization (EAS) is critical. For a researcher developing antibody-drug conjugates (ADCs), understanding the relative rates of Michael addition for linker conjugation can determine the success of the bioconjugation strategy. The experimental protocols provided herein offer a robust framework for validating these principles and generating the quantitative data needed to make informed decisions in discovery and development pipelines.
Future work should focus on quantifying these reactivity differences across a broader range of reaction conditions and exploring how N-substitution on the pyrrole ring further modulates the reactivity of both the ring and the side chain.
References
-
Brainly.com. (2024). Pyrrole undergoes electrophilic substitution at C₂ rather than C₃ of the pyrrole ring. Explain this. Available at: [Link]
- Filo. (2025).
A Comparative Guide to the Crystal Structure Analysis of 3-(1H-Pyrrol-3-YL)prop-2-ynoic Acid and its Analogs: Understanding Structure-Property Relationships
An expert guide by a Senior Application Scientist
Abstract
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The introduction of a rigid prop-2-ynoic acid substituent at the 3-position creates a molecule of significant interest for drug development, offering a unique combination of a hydrogen-bonding heterocycle and a linear, electron-rich linker. Understanding the three-dimensional arrangement of this molecule in the solid state is paramount for predicting and controlling physicochemical properties such as solubility, stability, and bioavailability.
While a specific, publicly documented single-crystal X-ray structure for 3-(1H-Pyrrol-3-YL)prop-2-ynoic acid (CAS 1541867-97-3) is not available at the time of this guide, this document serves as an expert framework for its analysis. We will detail the requisite experimental protocols and, using a closely related, published pyrrole derivative, demonstrate how to interpret crystallographic data. Furthermore, we will provide a comparative analysis, contrasting the expected structural features of the target molecule with its saturated analog, 3-(1H-Pyrrol-3-yl)propanoic acid, to illuminate the profound impact of the alkynyl linker on molecular geometry and crystal packing.
Methodology: A Self-Validating Protocol for Structure Determination
The elucidation of a small molecule's crystal structure via single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides unambiguous atomic-level detail.[4][5][6] The credibility of the final structure hinges on a meticulously executed and self-validating workflow, from material synthesis to crystallographic refinement.
Synthesis and Purity Confirmation
The journey to a crystal structure begins with the synthesis of high-purity material. Pyrrole derivatives can be synthesized through various established organic chemistry routes.[7][8][9] For the target molecule and its comparator, a plausible synthesis would be followed by rigorous purification, typically via column chromatography or recrystallization.
Causality: Impurities present in the material can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Therefore, confirmation of purity (>98%) via methods like ¹H NMR, ¹³C NMR, and Mass Spectrometry is a non-negotiable prerequisite.
Single Crystal Growth: The Crystallization Bottleneck
Growing diffraction-quality single crystals is often the most challenging step.[4] The goal is to encourage slow, ordered molecular assembly, avoiding rapid precipitation which leads to polycrystalline or amorphous solids.
Detailed Protocol: Slow Evaporation
-
Solvent Selection: Screen a range of solvents (e.g., ethanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof) to find one in which the compound has moderate solubility.
-
Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent system in a clean, small vial.
-
Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.
-
Isolation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once suitable crystals have formed (ideally >0.02 mm in all dimensions), carefully harvest them using a nylon loop.[10]
Expert Insight: The choice of solvent is critical. A solvent that engages in hydrogen bonding with the molecule can sometimes inhibit the formation of the desired intermolecular interactions (like carboxylic acid dimers) in the crystal. An empirical, trial-and-error approach is standard in the field.[11]
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD provides a 3D map of electron density within the crystal, from which the atomic positions and bonding can be inferred.[5][12]
Experimental Workflow Diagram
Sources
- 1. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor [frontiersin.org]
- 3. preprints.org [preprints.org]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. excillum.com [excillum.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. One-pot three-component synthesis of stable pyrrole-3-selones using propargyl amines, acyl chlorides, and elemental selenium - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 11. benchchem.com [benchchem.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
HPLC retention times for pyrrole-3-acrylic acid vs prop-2-ynoic acid
An In-Depth Guide to the Reverse-Phase HPLC Retention Behavior of Pyrrole-3-Acrylic Acid vs. Prop-2-Ynoic Acid
In the landscape of pharmaceutical development and chemical research, the precise analysis and separation of small organic molecules are paramount. Pyrrole-3-acrylic acid, a heterocyclic compound with potential applications in medicinal chemistry, and prop-2-ynoic acid (propiolic acid), the simplest acetylenic carboxylic acid and a valuable synthetic building block, represent two distinct challenges in chromatographic separation. This guide provides an in-depth comparison of their retention characteristics in reverse-phase high-performance liquid chromatography (RP-HPLC), grounded in fundamental principles and supported by a robust experimental framework.
The Chromatographic Challenge: A Tale of Two Acids
At first glance, both molecules are small, acidic, and polar. However, their structural differences—a five-membered aromatic heterocycle versus a compact linear alkyne—dictate vastly different interactions with an HPLC stationary phase. Understanding these differences is not merely academic; it is critical for developing effective, reproducible, and transferable analytical methods. This guide eschews a simple recitation of parameters, instead focusing on the causal relationships between molecular properties, mobile phase conditions, and the resulting chromatographic behavior.
Core Principles: Predicting Retention in Reverse-Phase HPLC
Reverse-phase chromatography separates analytes based on their hydrophobicity. A nonpolar stationary phase (typically alkyl chains like C18 bonded to silica) retains nonpolar analytes, while a polar mobile phase carries them through the column. For ionizable compounds like carboxylic acids, retention is governed by a delicate interplay of two key factors:
-
Hydrophobicity: The nonpolar character of the molecule. Larger molecules with more carbon content and aromatic features will interact more strongly with the C18 stationary phase, leading to longer retention times.
-
Ionization State: The charge of the molecule, which is controlled by its acidity (pKa) and the pH of the mobile phase. In their ionized (anionic) state, carboxylic acids are highly polar and exhibit very little retention. To increase retention, their ionization must be suppressed by lowering the mobile phase pH to a level where they exist predominantly in their neutral, more hydrophobic form.[1][2] A widely accepted rule of thumb is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa to ensure >99% of the acid is in its neutral, retainable form.[2]
A Head-to-Head Comparison: Pyrrole-3-Acrylic Acid vs. Prop-2-Ynoic Acid
The anticipated retention behavior of these two acids can be predicted by examining their fundamental physicochemical properties.
| Property | Pyrrole-3-Acrylic Acid | Prop-2-Ynoic Acid (Propiolic Acid) | Rationale & Predicted Chromatographic Impact |
| Molecular Formula | C₇H₇NO₂ | C₃H₂O₂ | Pyrrole-3-acrylic acid has a significantly larger carbon backbone, contributing to greater van der Waals interactions with the C18 stationary phase. Prediction: Longer retention time. |
| Molar Mass | 137.14 g/mol | 70.05 g/mol [3] | Higher mass generally correlates with larger size and increased hydrophobicity. Prediction: Longer retention time for pyrrole-3-acrylic acid. |
| Structure | Aromatic Pyrrole Ring + Acrylic Acid | Terminal Alkyne + Carboxylic Acid | The planar, aromatic pyrrole ring provides a substantial nonpolar surface area for hydrophobic interaction. The small, linear structure of prop-2-ynoic acid is inherently more polar. Prediction: Longer retention time for pyrrole-3-acrylic acid. |
| Acidity (pKa) | ~4.0 - 4.5 (estimated) | ~1.89[3][4] | This is the most critical difference. The extremely low pKa of prop-2-ynoic acid means it is a much stronger acid. It will be fully ionized even in moderately acidic conditions (e.g., pH 3), making it very difficult to retain. Pyrrole-3-acrylic acid behaves like a typical carboxylic acid and can be easily retained by suppressing its ionization at a pH of ~2.5. Prediction: Prop-2-ynoic acid will be very weakly retained, if at all, under standard conditions. |
A Self-Validating Experimental Protocol for Separation
To translate theory into practice, we must design an experiment where the choices are deliberate and the protocol itself serves as a system of validation. The goal is to achieve baseline separation of both analytes in a single run. Given the vast difference in their predicted retention, a gradient elution method is required.
Methodology Justification:
-
Column Selection: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) provides a good balance of efficiency and resolving power. Using a column rated for stability at low pH is essential.
-
Mobile Phase pH Control: To achieve any retention of prop-2-ynoic acid (pKa ≈ 1.89), the mobile phase pH must be pushed as low as is practical for a silica-based column. A 0.1% (v/v) solution of phosphoric acid in water provides a pH of approximately 2.1.[5] This condition will ensure pyrrole-3-acrylic acid is fully protonated and maximally retained, while offering the best possible chance of retaining prop-2-ynoic acid.
-
Organic Modifier: Acetonitrile is chosen for its low viscosity and excellent UV transparency at low wavelengths.
-
Detection Wavelength: Pyrrole-3-acrylic acid's conjugated system allows for detection at higher wavelengths (~250-280 nm). However, prop-2-ynoic acid lacks a strong chromophore. A low wavelength of 210 nm is selected as a compromise to ensure sensitive detection of both compounds.[5]
-
Gradient Elution: The program must start with a very high aqueous content to retain the highly polar prop-2-ynoic acid before ramping up the organic content to elute the more hydrophobic pyrrole-3-acrylic acid.
Step-by-Step HPLC Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter through a 0.22 µm membrane.
-
Mobile Phase B: 100% HPLC-grade acetonitrile.
-
-
Standard Preparation:
-
Prepare individual stock solutions of pyrrole-3-acrylic acid and prop-2-ynoic acid at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
From the stock solutions, prepare a mixed working standard containing 10 µg/mL of each analyte, using Mobile Phase A as the diluent to ensure compatibility with the initial HPLC conditions.
-
-
HPLC System Parameters:
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A (0.1% H₃PO₄ in H₂O) | % Mobile Phase B (Acetonitrile) | Curve |
| 0.0 | 98 | 2 | Initial |
| 2.0 | 98 | 2 | Linear |
| 12.0 | 40 | 60 | Linear |
| 12.1 | 5 | 95 | Linear |
| 14.0 | 5 | 95 | Linear |
| 14.1 | 98 | 2 | Linear |
| 18.0 | 98 | 2 | End |
-
Data Analysis:
-
Integrate the peaks and record their retention times. Prop-2-ynoic acid is expected to elute first at a very short retention time, followed by the significantly later elution of pyrrole-3-acrylic acid.
-
Visualizing the Analytical Workflow
A successful analytical method relies on a logical and repeatable workflow, from sample handling to final analysis.
Caption: A streamlined workflow for the comparative HPLC analysis of acidic organic compounds.
Summary and Concluding Remarks
The chromatographic separation of pyrrole-3-acrylic acid and prop-2-ynoic acid is a clear demonstration of how subtle differences in molecular structure and acidity translate into dramatic differences in reverse-phase HPLC retention.
-
Pyrrole-3-Acrylic Acid: Due to its larger, aromatic structure, it is significantly more hydrophobic and will exhibit a long retention time . Its pKa of ~4.0-4.5 allows for easy retention using standard ion-suppression techniques with a mobile phase pH around 2.5.
-
Prop-2-Ynoic Acid: Its small size and extremely strong acidity (pKa ≈ 1.89) make it a highly polar analyte. It will have a very short retention time , potentially eluting near the column void volume. Achieving significant retention requires aggressive mobile phase conditions, such as a pH below 2.0.
The provided experimental protocol is designed to effectively separate these two compounds by leveraging a low pH mobile phase to induce some retention of prop-2-ynoic acid and a gradient program to subsequently elute the strongly retained pyrrole-3-acrylic acid. This guide serves as a testament to the principle that a deep understanding of analyte chemistry is the cornerstone of robust and reliable chromatographic method development.
References
-
Wikipedia. Pyrrole. [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10110, Propiolic Acid. [Link]
-
Wikipedia. Propiolic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 101030, Pyrrole-3-carboxylic acid. [Link]
-
Crawford Scientific. What are the main causes of retention time instability in reversed-phase analysis by HPLC?. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
ResearchGate. HPLC chromatogram of (i) standard acrylic acid and (ii) extracted.... [Link]
-
ResearchGate. Does anyone know the HPLC conditions to quantify propionic acid?. [Link]
-
Occupational Safety and Health Administration. Acrylic Acid. [Link]
-
Separation Science. Factors Impacting Chromatography Retention Time. [Link]
-
NIST. 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester. [Link]
-
Technology Networks. Leveraging Ion Chromatography-Mass Spectrometry for the Impurity Analysis of a Small Organic Acid. [Link]
-
OAText. Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]
-
Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Altabrisa Group. What Factors Influence HPLC Retention Time Precision?. [Link]
-
Ataman Kimya. PROP-2-ENOIC ACID. [Link]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations?. [Link]
-
Chemistry Stack Exchange. What is the pKaH of pyrrole?. [Link]
-
Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. [Link]
-
Royal Society of Chemistry. The pH-responsive behaviour of poly(acrylic acid) in aqueous solution is dependent on molar mass. [Link]
-
Shimadzu Corporation. Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]
-
Synthomer. ACRYLIC ACID - STABILIZED. [Link]
-
ScienceDirect. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71751786, (1,2,3-13C3)prop-2-ynoic acid. [Link]
-
Reddit. If Pyrrole is weakly basic then why is the pKA large?. [Link]
-
Grokipedia. Propiolic acid. [Link]
-
Milk Composition Database. Showing metabocard for trans-Cinnamic acid (BMDB0000930). [Link]
-
The International Journal of Engineering and Science (IJES). Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography. [Link]
-
Element Lab Solutions. Retention Shifts in HPLC. [Link]
Sources
Beyond the Peak: Validating Pyrrole Derivative Purity via Elemental Analysis vs. Modern Alternatives
Executive Summary
In the high-stakes environment of drug development, pyrrole derivatives represent a unique paradox: they are pharmacologically potent (e.g., Atorvastatin, Sunitinib) yet chemically fragile. While High-Performance Liquid Chromatography (HPLC) remains the industry workhorse for monitoring reactions, it frequently fails to capture the "true" bulk purity required for peer-reviewed publication (e.g., J. Med. Chem. standards) and biological assays.[1]
This guide challenges the over-reliance on relative purity methods.[2] As a Senior Application Scientist, I will demonstrate why Elemental Analysis (EA/CHN) remains the critical "gatekeeper" for pyrrole validation, how to overcome its specific challenges (hygroscopicity and oxidative instability), and how it compares to Quantitative NMR (qNMR) as a modern alternative.
Part 1: The Pyrrole Challenge
Why Standard Validation Fails
Pyrrole derivatives are electron-rich heterocycles. This chemical advantage in binding affinity translates to a distinct disadvantage in stability.
-
Oxidative Instability: Pyrroles are prone to autoxidation and polymerization (forming "pyrrole blacks") upon exposure to air and light. An HPLC chromatogram at 254 nm might show a single peak, but the bulk material could contain non-chromophoric polymeric aggregates that skew gravimetric weight.
-
Solvent Entrapment: Pyrroles are often recrystallized from chlorinated solvents (DCM, Chloroform) or ethers. The nitrogen lone pair can form weak hydrogen bonds with solvent molecules, creating solvates that are resistant to standard drying, leading to EA failures (specifically high Carbon/Chlorine content).
-
Hygroscopicity: Many pyrrole salts are hygroscopic. A sample that passes HPLC (which occurs in solution) may fail EA because it has absorbed atmospheric water during the weighing process.
Part 2: Comparative Analysis (The Triad of Purity)
To validate a pyrrole derivative for biological testing, one must distinguish between identity, relative purity, and absolute bulk purity.
Table 1: Comparative Performance of Validation Methodologies
| Feature | Elemental Analysis (CHN) | HPLC (UV-Vis) | Quantitative NMR (qNMR) |
| Purity Type | Absolute (Bulk Mass) | Relative (Absorbance) | Absolute (Molar Ratio) |
| Primary Detection | Carbon, Hydrogen, Nitrogen mass % | Chromophores (UV active bonds) | Proton/Carbon nuclei |
| Pyrrole Specific Blindspots | Requires <0.3% error; fails if wet or solvated. | Misses inorganic salts, water, and non-UV active polymers. | Requires distinct internal standard signals; sensitive to relaxation times. |
| Sample Destructive? | Yes (Combustion) | No (Recovery possible) | No (Non-destructive) |
| Solvent/Water Detection | Indirect (Values deviate from calc) | Blind (Elutes in void volume) | Excellent (Distinct peaks) |
| Acceptance Criteria | >95% Area Under Curve (AUC) |
Part 3: Experimental Protocol & Workflow
The "Self-Validating" Workflow
This protocol is designed to prevent the most common failure mode in pyrrole analysis: The Wet Sample Error .
Figure 1: The critical path for validating pyrrole purity. Note the recursive loop between qNMR and Drying.
Detailed Methodology
Step 1: Aggressive Drying (The Pyrrole Necessity) Pyrroles trap solvent. Standard rotary evaporation is insufficient.
-
Protocol: Place the recrystallized sample in a drying pistol (Abderhalden) or a high-vacuum line (<0.1 mbar) at 40–60°C for 24 hours.
-
Desiccant: Use Phosphorus Pentoxide (
) to aggressively strip water. -
Verification: If available, run a quick TGA (Thermogravimetric Analysis) or 1H-NMR to ensure solvent peaks (e.g., DCM at 5.30 ppm) are absent before sending for EA.
Step 2: Sample Weighing
-
Standard: 1.5 mg to 2.5 mg (±0.001 mg).
-
Pyrrole Nuance: If the pyrrole is an HCl salt, it is likely hygroscopic. Weighing must occur in a nitrogen-purged glove box or using a sealed tin capsule technique to prevent atmospheric water uptake during the transfer to the combustion chamber.
Step 3: Combustion Parameters
-
Oxidant: Pure Oxygen (
). -
Temperature: >950°C (Static Flash) / >1000°C (Dynamic).
-
Additive: If the pyrrole is complexed with metals (e.g., porphyrin precursors), add Tungsten Trioxide (
) to prevent the formation of refractory carbides which lower Carbon recovery.
Part 4: Data Interpretation & Troubleshooting
When EA fails, the direction of the error reveals the chemical reality. Use this logic gate to diagnose the failure.
Figure 2: Diagnostic logic for interpreting Elemental Analysis failures in pyrrole derivatives.
Case Study: The "Clean" NMR Trap
Scenario: A researcher synthesizes a pyrrole-3-carboxamide.
-
1H-NMR: Shows a pristine spectrum.
-
HPLC: 99.2% purity.
-
EA Result: C: -2.1%, H: +0.5%, N: -0.8%.
-
Analysis: The high Hydrogen and low Carbon/Nitrogen suggests the presence of a "mass-diluting" impurity that is rich in hydrogen or oxygen but poor in carbon relative to the analyte.
-
Root Cause: The sample contained 3.5% water by weight (a dihydrate). NMR solvents (DMSO-
) often mask water peaks, and HPLC is blind to it. -
Correction: Recalculate theoretical values assuming a
solvate. If the new values match the experimental data within , the sample is a pure dihydrate.
Part 5: References
-
Pauli, G. F., et al. (2014).[3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][4][5] Journal of Medicinal Chemistry.[1][6][7] [Link]
-
Götz, A., et al. (2021). Pyrolysis and Combustion Chemistry of Pyrrole.[8][9][10] Energy & Fuels.[9][10] [Link]
-
Almac Group. (2016). QNMR: An Attractive Option for Assay Analysis.[1][2][4][11][5][6][Link]
Sources
- 1. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
- 2. almacgroup.com [almacgroup.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. acgpubs.org [acgpubs.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(1H-Pyrrol-3-YL)prop-2-ynoic Acid
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. 3-(1H-Pyrrol-3-YL)prop-2-ynoic acid, a molecule combining a pyrrole ring with a propiolic acid functional group, represents a compound with significant potential but also requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to be a self-validating system, ensuring that each step contributes to a safe and responsible laboratory environment.
Hazard Assessment: Understanding the Risks
A thorough understanding of the potential hazards associated with 3-(1H-Pyrrol-3-YL)prop-2-ynoic acid is paramount for its safe disposal. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its hazard profile by examining its constituent functional groups: the pyrrole moiety and the propiolic acid moiety.
-
Pyrrole Derivatives: Pyrrole and its derivatives are known to be flammable liquids and are toxic if swallowed or inhaled.[1] They can also cause serious eye damage.[1]
-
Propiolic Acid and its Derivatives: Propiolic acid is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also toxic by inhalation, ingestion, and in contact with skin, and is a lachrymator (a substance that causes tearing).[2] Furthermore, propiolic acid is flammable.[2]
Based on this information, it is prudent to treat 3-(1H-Pyrrol-3-YL)prop-2-ynoic acid as a flammable, toxic, and corrosive substance.
Table 1: Hazard Profile of 3-(1H-Pyrrol-3-YL)prop-2-ynoic Acid (Inferred)
| Hazard Classification | Inferred Properties and Precautions |
| Flammability | Flammable liquid and vapor.[1][3] Keep away from heat, sparks, open flames, and other ignition sources.[3] Use explosion-proof equipment.[1][2] |
| Toxicity | Toxic if swallowed, by inhalation, or in contact with skin.[1][2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4] |
| Corrosivity | Causes severe skin burns and eye damage.[2][3] Wear appropriate personal protective equipment (PPE). |
| Reactivity | Incompatible with strong oxidizing agents and strong bases.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazardous nature of 3-(1H-Pyrrol-3-YL)prop-2-ynoic acid, the use of appropriate PPE is mandatory during all handling and disposal procedures.
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[1]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or butyl rubber.[5] Always inspect gloves for integrity before use and dispose of contaminated gloves properly.[1]
-
Body Protection: A flame-retardant lab coat should be worn. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2] If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2]
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and safe response is critical to mitigate exposure and prevent environmental contamination.
-
Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.
-
Control Ignition Sources: If the compound is spilled, eliminate all sources of ignition.[2][6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or acid binder.[7][8] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect and Dispose: Carefully collect the absorbent material and spilled compound using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[2][7]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Disposal Protocol: A Step-by-Step Guide
The disposal of 3-(1H-Pyrrol-3-YL)prop-2-ynoic acid must be handled through your institution's hazardous waste management program.[9][10] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [11][12][13]
Step 1: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions. 3-(1H-Pyrrol-3-YL)prop-2-ynoic acid waste should be collected in a dedicated, properly labeled hazardous waste container.
-
Do NOT mix with:
-
Strong oxidizing agents
-
Strong bases
-
Incompatible solvents
-
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) bottle, for collecting the waste.[14] Ensure the container is in good condition and has a secure, leak-proof cap.[10][12]
-
Labeling: Immediately label the waste container with a hazardous waste tag provided by your EHS office.[9][11][13] The label must include:
-
The full chemical name: "3-(1H-Pyrrol-3-YL)prop-2-ynoic acid" (no abbreviations)[10][13]
-
The approximate concentration and volume
-
The date of accumulation[13]
-
The name and contact information of the generating researcher or lab[13]
-
Appropriate hazard pictograms (e.g., flammable, corrosive, toxic)[13]
Step 3: Waste Accumulation and Storage
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[10][15]
-
The storage area should be well-ventilated and away from sources of ignition and incompatible materials.[3][10]
-
Secondary containment, such as a plastic tub, is recommended to contain any potential leaks.[11]
Step 4: Arranging for Disposal
-
Once the waste container is full (no more than 90% capacity) or you are finished generating this waste stream, arrange for a pickup by your institution's EHS or hazardous waste management team.[10][14]
-
Follow your institution's specific procedures for requesting a waste pickup.[9][11]
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of 3-(1H-Pyrrol-3-YL)prop-2-ynoic acid.
Conclusion: A Culture of Safety
The responsible disposal of 3-(1H-Pyrrol-3-YL)prop-2-ynoic acid is not merely a procedural task but a reflection of a robust safety culture within the laboratory. By adhering to these guidelines, researchers can ensure the protection of themselves, their colleagues, and the environment. Always consult your institution's specific policies and EHS office for any additional requirements.
References
-
Penta chemicals. (2025, July 8). Safety Data Sheet: Propionic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]
-
Möller Chemie GmbH & Co. KG. (2023, March 30). Safety data sheet: Propionic acid. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
The University of Oklahoma. (2025, December 22). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste. FAA USA Environmental Protection Program. Retrieved from [Link]
-
Washington State University. (2024, May 23). Propionic Acid Standard Operating Procedure. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]
-
Acros Organics. (2010, November 9). Pyrrole - Safety Data Sheet. Retrieved from [Link]
-
Princeton University. (n.d.). Laboratory Waste Management Guidelines. Environmental Health and Safety. Retrieved from [Link]
Sources
- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. fishersci.com [fishersci.com]
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- 8. moellerchemie.com [moellerchemie.com]
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- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
